molecular formula C74H100ClN15O14 B1683117 Teverelix CAS No. 151272-78-5

Teverelix

Cat. No.: B1683117
CAS No.: 151272-78-5
M. Wt: 1459.1 g/mol
InChI Key: NOENHWMKHNSHGX-IAOPALDYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A synthetic decapeptide, water-soluble Gonadotropin-releasing hormone antagonist. It has reached phase II clinical trials.
Teverelix is a synthetic decapeptide and antagonist of the naturally occurring gonadotropin-releasing hormone (GnRH), with potential hormone production inhibitory and antineoplastic activities. Upon administration, this compound directly competes with GnRH for receptor binding in the anterior pituitary gland, thereby inhibiting GnRH receptor signaling. This inhibits the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. Since testosterone is required to sustain prostate growth, reducing testosterone levels may inhibit hormone-dependent prostate cancer cell proliferation. In females, this prevents the production of estrogen by the ovaries and may relieve symptoms from sex-hormone dependent diseases.
See also: this compound Trifluoroacetate (active moiety of).

Properties

Key on ui mechanism of action

Teverelix is a GnRH (Gonadotropin releasing hormone) antagonist.

CAS No.

151272-78-5

Molecular Formula

C74H100ClN15O14

Molecular Weight

1459.1 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C74H100ClN15O14/c1-43(2)35-57(66(96)84-56(19-10-11-32-79-44(3)4)73(103)90-34-14-20-63(90)72(102)81-45(5)64(76)94)85-65(95)55(18-9-12-33-80-74(77)104)83-68(98)59(38-48-24-29-54(93)30-25-48)88-71(101)62(42-91)89-70(100)61(40-50-15-13-31-78-41-50)87-69(99)60(37-47-22-27-53(75)28-23-47)86-67(97)58(82-46(6)92)39-49-21-26-51-16-7-8-17-52(51)36-49/h7-8,13,15-17,21-31,36,41,43-45,55-63,79,91,93H,9-12,14,18-20,32-35,37-40,42H2,1-6H3,(H2,76,94)(H,81,102)(H,82,92)(H,83,98)(H,84,96)(H,85,95)(H,86,97)(H,87,99)(H,88,101)(H,89,100)(H3,77,80,104)/t45-,55-,56+,57+,58-,59+,60-,61-,62+,63+/m1/s1

InChI Key

NOENHWMKHNSHGX-IAOPALDYSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Appearance

Solid powder

Other CAS No.

151272-78-5

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XXXSYXLXPA

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Hci-Leu-Lys(iPr)-Pro-D-Ala-NH2
antarelix
EP 24332
EP-24332
teverelix
teverelix acetate

Origin of Product

United States

Foundational & Exploratory

Teverelix: A Technical Guide to its Mechanism of Action at the Gonadotropin-Releasing Hormone Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teverelix is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is under development for the treatment of hormone-sensitive conditions such as advanced prostate cancer and benign prostatic hyperplasia (BPH).[3][4] Unlike GnRH agonists, which initially cause a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) before downregulating the pathway, this compound provides immediate and rapid suppression of these gonadotropins.[5][6] This technical guide provides a detailed overview of the molecular mechanism of action of this compound, focusing on its interaction with the GnRH receptor and the subsequent effects on intracellular signaling pathways.

Core Mechanism of Action

This compound functions as a competitive and reversible antagonist at the GnRH receptors located on the pituitary gonadotrope cells.[7][8] By binding to these receptors, this compound physically blocks the endogenous GnRH from binding and initiating its signaling cascade.[4][6] This direct blockade leads to a prompt and profound reduction in the secretion of LH and FSH from the anterior pituitary.[7][8] The diminished levels of circulating LH, in turn, cause a very rapid decrease in testosterone production by the Leydig cells in the testes.[7][8] This mechanism of androgen deprivation is the cornerstone of its therapeutic effect in hormone-dependent prostate cancer.[4]

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon binding with GnRH, primarily activates the Gαq/11 protein subunit.[9] This initiates a well-characterized signaling cascade:

  • Phospholipase C (PLC) Activation : Activated Gαq/11 stimulates PLCβ.[9]

  • Second Messenger Production : PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

  • Downstream Effects :

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10][11]

    • DAG and the elevated intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC).[9]

  • MAPK Pathway : Activation of the GnRH receptor also leads to the phosphorylation of mitogen-activated protein kinases (MAPKs), such as extracellular-signal-regulated kinase (ERK1/2), which is involved in gene transcription for gonadotropin subunits.[10][11]

  • cAMP Pathway : In certain cellular contexts, the GnRH receptor can also couple to Gαs, stimulating adenylyl cyclase and leading to an increase in cyclic AMP (cAMP), which can activate Protein Kinase A (PKA) and the transcription factor CREB.[10][11]

This compound competitively inhibits these GnRH-induced signaling events. In vitro studies have demonstrated that this compound inhibits GnRH-mediated increases in intracellular calcium, cAMP accumulation, and the phosphorylation of ERK1/2 and CREB.[10][11]

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Blocks G_protein Gαq/11 GnRHR->G_protein Activates PLC PLCβ G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Activates PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates MAPK MAPK (ERK) Pathway PKC->MAPK Gene Gene Transcription (LHβ, FSHβ) MAPK->Gene Release LH & FSH Synthesis & Release Gene->Release Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Measurement & Analysis c1 Culture HEK293 Cells c2 Transfect cells with GnRH Receptor plasmid c1->c2 c3 Seed transfected cells into 96-well plate c2->c3 c4 Load cells with Fluo-4 AM calcium dye c3->c4 t1 Pre-incubate wells with varying concentrations of this compound c4->t1 t2 Inject GnRH agonist to stimulate cells r1 Measure fluorescence kinetically using a plate reader t2->r1 r2 Calculate Area Under the Curve (AUC) for each well r1->r2 r3 Compare AUC of this compound-treated wells to control to determine inhibition r2->r3 Logical_Relationship This compound This compound Administration binding Competitive Binding to Pituitary GnRH Receptors This compound->binding blockade Blockade of Endogenous GnRH Action binding->blockade suppression Suppression of LH & FSH Secretion blockade->suppression testosterone Decreased Serum Testosterone Levels suppression->testosterone effect Therapeutic Effect (e.g., Prostate Cancer Growth Inhibition) testosterone->effect

References

Teverelix: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teverelix is a third-generation, synthetic decapeptide gonadotropin-releasing hormone (GnRH) antagonist currently under development by Antev Ltd.[1][2] It is formulated as this compound trifluoroacetate (TFA), a salt that forms a microcrystalline suspension, enabling a long-acting depot formulation for parenteral administration.[1][3] this compound acts by competitively and reversibly binding to GnRH receptors in the pituitary gland, leading to a rapid and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This, in turn, drastically reduces the production of testosterone in men and estradiol in women.[4][5] This mechanism of action makes this compound a promising therapeutic candidate for hormone-sensitive conditions, and it is being investigated for the treatment of advanced prostate cancer, benign prostatic hyperplasia (BPH), endometriosis, and uterine fibroids.[6][7]

Discovery and Development

The development of GnRH antagonists has been a significant advancement over GnRH agonists. While agonists initially cause a surge in LH and testosterone (a "flare-up") before downregulating the receptors, antagonists provide immediate suppression without this flare effect.[8] Early GnRH antagonists were hampered by issues of low solubility, a tendency to form gels, and the induction of histamine release.[9]

This compound (also known as EP 24332) was developed to overcome these limitations.[10] Modifications to the peptide structure, such as the substitution of specific amino acids, have resulted in a compound with improved water solubility and a significantly reduced propensity for histamine release compared to earlier antagonists.[9] Clinical development has focused on harnessing its unique pharmacokinetic properties. Following subcutaneous (SC) or intramuscular (IM) injection, this compound exhibits a biphasic release profile: an initial rapid release is followed by a slower, sustained release from the depot formed at the injection site.[4][5] This allows for dosing regimens that can be tailored to achieve and maintain therapeutic hormone suppression over extended periods.[3] this compound is currently in Phase II clinical trials for hormone-sensitive prostate cancer.[1]

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

This compound exerts its therapeutic effect by interrupting the normal signaling cascade of the hypothalamic-pituitary-gonadal (HPG) axis. In this pathway, the hypothalamus secretes GnRH, which stimulates GnRH receptors on the anterior pituitary gland. This stimulation triggers the release of LH and FSH into the bloodstream. In males, LH stimulates the Leydig cells in the testes to produce testosterone. This compound, as a GnRH antagonist, directly blocks the GnRH receptor, preventing the binding of endogenous GnRH and thereby halting the entire downstream signaling process.

G cluster_0 Brain cluster_1 Pituitary Gland cluster_2 Gonads Hypothalamus Hypothalamus Pituitary Anterior Pituitary (GnRH Receptor) Hypothalamus->Pituitary GnRH (+) Testes Testes (Leydig Cells) Pituitary->Testes LH / FSH (+) Testes->Hypothalamus Testes->Pituitary Testosterone (-) This compound This compound This compound->Pituitary Antagonist (Blocks Receptor)

Figure 1: this compound's Mechanism of Action on the HPG Axis.

Chemical Synthesis Pathway

While the exact, proprietary synthesis scheme for this compound is not publicly disclosed, as a synthetic decapeptide, its manufacture would almost certainly employ Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for producing such peptides for pharmaceutical applications.[11]

The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Generalized SPPS Workflow for a Decapeptide like this compound:
  • Resin Preparation : An insoluble resin (e.g., Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF). The first C-terminal amino acid is then covalently attached to the resin.[7][8]

  • Deprotection : The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed, typically with a solution of piperidine in DMF. This exposes a free amine for the next coupling step.[11]

  • Amino Acid Coupling : The next Fmoc-protected amino acid is "activated" by a coupling reagent (e.g., HATU/DIEA or DIC/OxymaPure) and added to the resin. It forms a peptide bond with the free amine of the preceding amino acid. Excess reagents are washed away.[11]

  • Iteration : Steps 2 and 3 are repeated for each amino acid in the sequence until the full decapeptide is assembled on the resin.

  • Final Deprotection & Acetylation : After the final amino acid is added, its N-terminal Fmoc group is removed. The N-terminus is then typically capped, for instance, by acetylation using acetic anhydride.

  • Cleavage and Global Deprotection : The completed peptide is cleaved from the resin support using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). This step also removes the permanent side-chain protecting groups (like tBu) from the amino acids.

  • Purification : The crude peptide is precipitated and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

The synthesis of complex GnRH antagonists like this compound often involves non-proteinogenic amino acids, which can present unique challenges, such as potential side reactions. For instance, in the synthesis of the related antagonist Degarelix, repetitive basic treatments with piperidine can cause an undesirable rearrangement of a dihydroorotic acid residue into a hydantoin impurity.[12] Such challenges often necessitate the optimization of the synthesis protocol, for example, by using alternative, less reactive bases.[12]

G start Start: Swell Resin deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash deprotection->wash1 coupling 2. Couple Activated Fmoc-Amino Acid wash1->coupling wash2 Wash coupling->wash2 check Is Peptide Complete? wash2->check check->deprotection No cleavage Final Cleavage from Resin & Side-Chain Deprotection check->cleavage Yes purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Figure 2: Generalized Workflow for Solid-Phase Peptide Synthesis.

Quantitative Data Summary

Table 1: Preclinical In Vitro and In Vivo Activity
ParameterAssay/ModelConditionsResultReference
GnRH Receptor Antagonism GnRH-induced Ca²+ increaseHEK293/GnRHR cells, 10 nM this compound, 45 minsInhibition[10]
GnRH-induced cAMP accumulationHEK293/GnRHR cells, 0.1 nM - 1 µM this compound, 45 minsInhibition[10]
GnRH-induced pERK1/2 & pCREBHEK293/GnRHR cells, 10 nM - 1 µM this compound, 15 minsInhibition[10]
Histamine Release Peritoneal rat mast cell assayN/AEC₅₀ = 81 µg/mL[10]
Testosterone Suppression Male Rats3-300 µg/kg, intramuscular injectionDose-dependent inhibition of testosterone[10]
Table 2: Clinical Pharmacodynamic & Efficacy Data (Advanced Prostate Cancer)
Study PhaseDosing RegimenKey Efficacy EndpointResultReference
Phase 2Loading Dose: 90 mg SC on Days 0, 1, 2Mean duration of castration (Testosterone < 0.5 ng/mL)55.32 days[11]
Castration rate at Day 28>90% (100%)[11]
Mean onset of castration1.10 - 1.77 days[11]
Phase 2Loading Dose: 180 mg SC on Days 0, 1, 2Mean duration of castration (Testosterone < 0.5 ng/mL)68.95 days[11]
Castration rate at Day 28>90% (95%)[11]
Phase 2 (Proposed)Loading Dose: 120 mg SC + 120 mg IMN/ATo be determined[8]
Maintenance Dose: 120 mg SC every 6 weeks[8]

Experimental Protocols

Protocol 1: In Vitro GnRH Receptor Signaling Assay
  • Objective : To determine the antagonistic effect of this compound on GnRH-induced intracellular signaling.

  • Cell Line : HEK293 cells stably expressing the human GnRH receptor (HEK293/GnRHR).[10]

  • Methodology :

    • Cells are cultured to an appropriate confluency in standard media.

    • For calcium mobilization assays, cells are loaded with a calcium-sensitive fluorescent dye.

    • Cells are pre-incubated with this compound (e.g., 10 nM) for 45 minutes.[10]

    • GnRH is then added to stimulate the receptor.

    • Changes in intracellular calcium, cAMP levels, or phosphorylation of downstream targets like ERK1/2 and CREB are measured using appropriate techniques (e.g., fluorometry, immunoassays).[10]

  • Endpoint : Inhibition of the GnRH-induced signal in the presence of this compound compared to a control (GnRH stimulation alone).

Protocol 2: Phase 2 Clinical Trial in Advanced Prostate Cancer
  • Objective : To assess the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound.

  • Study Design : Open-label, multicenter, adaptive design.[13]

  • Participant Population : Patients aged 18-80 with advanced prostate cancer.[13]

  • Methodology :

    • Screening : Patients are screened for eligibility based on inclusion/exclusion criteria.

    • Loading Dose Administration (Day 0) : Eligible patients receive a loading dose regimen. An example from one study arm involves a single 120 mg subcutaneous injection in the abdomen and one 120 mg intramuscular injection in the buttock.[13]

    • Maintenance Dosing : Following the loading dose, patients receive maintenance doses at regular intervals (e.g., 120 mg SC every 42 days).[14]

    • Pharmacokinetic (PK) Sampling : Blood samples are collected at predefined time points to measure plasma concentrations of this compound.

    • Pharmacodynamic (PD) Assessment : Serum levels of testosterone, LH, and FSH are measured at baseline and throughout the study to assess the degree and duration of hormone suppression.

    • Efficacy Assessment : The primary efficacy endpoint is often the proportion of patients achieving and maintaining medical castration (testosterone levels below 0.5 ng/mL) by a specific time point (e.g., Day 28).[11][13]

    • Safety Monitoring : Adverse events, including injection site reactions, are monitored and recorded throughout the trial.

G cluster_0 Pre-Treatment cluster_1 Treatment Period cluster_2 Follow-Up Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Baseline Assessment (Testosterone, LH, FSH) Screening->Enrollment LoadingDose Day 0: Administer Loading Dose (e.g., 120mg SC + 120mg IM) Enrollment->LoadingDose Stage1 Stage 1 (Days 0-28) Frequent PK/PD Sampling LoadingDose->Stage1 MaintenanceDose Stage 2 (e.g., Day 42 onwards) Administer Maintenance Dose (e.g., 120mg SC every 6 weeks) Stage1->MaintenanceDose FollowUp Follow-Up Period (Monitor for return to baseline) MaintenanceDose->FollowUp FinalAssessment Final Safety & Efficacy Assessment FollowUp->FinalAssessment

Figure 3: Experimental Workflow for a this compound Phase 2 Clinical Trial.

References

Teverelix Trifluoroacetate: A Technical Guide to Properties and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teverelix trifluoroacetate is a potent gonadotropin-releasing hormone (GnRH) antagonist, clinically investigated for the management of hormone-sensitive conditions such as advanced prostate cancer and benign prostatic hyperplasia.[1][2] As a decapeptide, it functions by competitively binding to GnRH receptors in the pituitary gland, leading to a rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a reduction in testosterone levels.[3][4][5] This technical guide provides an in-depth overview of the core properties of this compound trifluoroacetate, with a focus on its physicochemical characteristics, formulation strategies, and the experimental methodologies used for its characterization. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₇₄H₁₀₀ClN₁₅O₁₄ (this compound base)[6]
Molecular Weight 1459.13 g/mol (this compound base)[6]
Appearance White powder[3]
Solubility This compound trifluoroacetate is formulated as a microcrystalline aqueous suspension. The solubility is influenced by the molar ratio of this compound to trifluoroacetate. A related trifluoroacetate salt (TDFA) is soluble in ethanol (~16 mg/ml), DMSO (~33 mg/ml), and DMF (~33 mg/ml), and in PBS (pH 7.2) at approximately 10 mg/ml.[7][8]
Formulation Supplied as a lyophilisate for reconstitution into a microcrystalline suspension for subcutaneous (SC) or intramuscular (IM) injection.[8][9]

Formulation and Administration

The formulation of this compound trifluoroacetate is a critical aspect of its clinical efficacy, enabling sustained release and improved patient compliance.

Microcrystalline Suspension

This compound trifluoroacetate is formulated as a microcrystalline suspension, which acts as a depot upon injection, allowing for a biphasic release profile with an initial rapid release followed by a slower, sustained release.[3][4] This formulation is typically prepared by reconstituting a lyophilized powder of this compound trifluoroacetate with a suitable vehicle, such as 5% mannitol in water for injection.[3] The final concentration is typically around 75 mg/mL.[2][10]

Molar Ratio of this compound to Trifluoroacetate

A crucial factor in the formulation is the molar ratio of this compound to trifluoroacetic acid (TFA). A specific molar ratio is necessary to ensure the formation of a stable microcrystalline suspension that is easily injectable and avoids gel formation.[7] A patent application suggests that a molar ratio of at least 1:2.2 (this compound:TFA) is required to prevent gelation and ensure a desirable release profile.[10]

Administration

This compound trifluoroacetate is administered via subcutaneous (SC) or intramuscular (IM) injection.[1] Clinical studies have investigated various dosing regimens, often involving a loading dose followed by maintenance doses.[1] For example, a loading dose might consist of both IM and SC injections, followed by SC maintenance injections every 6 weeks.[8]

Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R), a G-protein coupled receptor (GPCR).[3][11] By binding to GnRH-R in the anterior pituitary, this compound blocks the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[3] This, in turn, suppresses the production of testosterone in men.[3] The primary signaling pathway affected is the Gαq/11 pathway, which, when activated by GnRH, leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). This compound also inhibits the Gαs pathway, which would normally lead to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[12]

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GnRHR GnRH Receptor This compound->GnRHR Binds & Blocks GnRH GnRH GnRH->GnRHR Binds & Activates Gaq Gαq/11 GnRHR->Gaq Gas Gαs GnRHR->Gas PLC Phospholipase C Gaq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Increases PKC Protein Kinase C DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (LH, FSH) ERK->Gene CREB->Gene

Caption: GnRH Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound trifluoroacetate.

Formulation Preparation of Microcrystalline Suspension

This protocol describes the preparation of a this compound trifluoroacetate microcrystalline suspension with a specific molar ratio, as adapted from patent literature.[10]

Formulation_Workflow start Start weigh Accurately weigh this compound base powder start->weigh prepare_tfa Prepare a stock solution of Trifluoroacetic Acid (TFA) in 5% Mannitol start->prepare_tfa reconstitute Reconstitute this compound powder with the TFA/Mannitol solution to achieve the desired molar ratio (e.g., 1:2.4) weigh->reconstitute prepare_tfa->reconstitute mix Vortex or gently mix until a homogeneous milky white suspension is formed reconstitute->mix end End: Microcrystalline Suspension mix->end

Caption: Workflow for this compound Microcrystalline Suspension Preparation.

Methodology:

  • Materials: this compound base (lyophilized powder), Trifluoroacetic acid (TFA), D-Mannitol, Water for Injection (WFI), sterile vials, precision balance, vortex mixer.

  • Preparation of Reconstitution Vehicle: Prepare a 5% (w/v) D-Mannitol solution in WFI. From this, prepare a stock solution of TFA at a concentration calculated to achieve the target molar ratio when mixed with the this compound powder.

  • Reconstitution: In a sterile vial containing a pre-weighed amount of this compound lyophilisate, add the calculated volume of the TFA/Mannitol solution.

  • Suspension Formation: Gently swirl or vortex the vial until a uniform, milky-white microcrystalline suspension is formed. The final concentration is typically targeted at 75 mg/mL of the this compound base.[2][10]

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound trifluoroacetate, based on patent information.[10]

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient A time-dependent gradient from a higher percentage of A to a higher percentage of B
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Column Temperature 40°C

Sample Preparation:

  • Accurately weigh and dissolve the this compound trifluoroacetate sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Filter the sample through a 0.45 µm filter before injection.

In Vitro GnRH Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GnRH receptor.[13]

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human GnRH receptor (e.g., HEK293-GnRHR cells).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a constant concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-labeled GnRH agonist).

    • Add increasing concentrations of unlabeled this compound trifluoroacetate (competitor).

    • Incubate at a controlled temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

In Vitro Signaling Assays

This protocol outlines a general method for measuring intracellular cAMP levels to assess the antagonistic effect of this compound on GnRH-R-mediated Gαs signaling.[14][15][16]

Methodology:

  • Cell Culture and Plating:

    • Seed GnRH receptor-expressing cells into a 96-well plate and allow them to adhere.

  • Pre-treatment:

    • Pre-incubate the cells with increasing concentrations of this compound trifluoroacetate for a defined period.

  • Stimulation:

    • Stimulate the cells with a known concentration of a GnRH agonist (e.g., at its EC₈₀) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC₅₀ for the inhibition of GnRH-induced cAMP production.

This protocol describes a Western blot method to assess the effect of this compound on GnRH-induced phosphorylation of ERK1/2.[17][18][19]

Western_Blot_Workflow start Start cell_culture Culture GnRH-R expressing cells start->cell_culture treatment Treat cells with this compound and/or GnRH agonist cell_culture->treatment lysis Lyse cells and collect protein treatment->lysis quantification Quantify protein concentration lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibody (anti-phospho-ERK1/2) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL substrate secondary_ab->detection reprobe Strip and re-probe for total ERK1/2 detection->reprobe end End: Analyze Results reprobe->end

Caption: Western Blot Workflow for ERK1/2 Phosphorylation.

Methodology:

  • Cell Culture and Treatment:

    • Culture GnRH receptor-expressing cells and serum-starve them to reduce basal ERK phosphorylation.

    • Pre-treat cells with this compound trifluoroacetate for a specified time, followed by stimulation with a GnRH agonist.

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

Conclusion

This compound trifluoroacetate is a promising GnRH antagonist with a well-defined mechanism of action and a formulation designed for sustained release. This technical guide has provided a comprehensive overview of its properties, formulation considerations, and the experimental protocols essential for its preclinical and clinical development. The presented data and methodologies offer a valuable resource for researchers and drug development professionals working with this and similar peptide-based therapeutics. Further research to fully elucidate its physicochemical properties, such as its precise melting point and pKa, would be beneficial for a complete understanding of this important therapeutic agent.

References

Preclinical Research on Gn-RH Antagonists for Endometriosis: A Framework for Teverelix

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endometriosis is a chronic, estrogen-dependent inflammatory disease that presents significant challenges to women's health and quality of life. The therapeutic landscape is evolving, with gonadotropin-releasing hormone (GnRH) antagonists emerging as a promising class of drugs. Teverelix, a long-acting injectable GnRH antagonist, is currently under investigation for various hormone-dependent conditions and holds potential for the treatment of endometriosis.[1][2] This technical guide synthesizes the available preclinical data on GnRH antagonists in the context of endometriosis to provide a foundational understanding for the anticipated preclinical development of this compound for this indication. Due to a lack of specific public preclinical studies on this compound for endometriosis, this document leverages data from other GnRH antagonists to outline the expected mechanism of action, experimental validation, and key preclinical outcomes.

Introduction: The Role of GnRH Antagonists in Endometriosis

Endometriosis is characterized by the growth of endometrial-like tissue outside the uterus, leading to chronic pelvic pain, and infertility. The growth of these ectopic lesions is primarily driven by estrogen.[3] GnRH antagonists offer a therapeutic strategy by competitively blocking GnRH receptors in the pituitary gland.[2] This action leads to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing ovarian estrogen production to a therapeutic window that alleviates symptoms while potentially mitigating the side effects associated with profound hypoestrogenism.[2][4] Unlike GnRH agonists, antagonists do not cause an initial hormonal flare-up.[1]

This compound is a decapeptide GnRH antagonist formulated for sustained release.[1][2] While its clinical development has primarily focused on prostate cancer, its mechanism of action is directly applicable to the treatment of endometriosis.[1]

Mechanism of Action and Signaling Pathways

GnRH antagonists exert their effects through the hypothalamic-pituitary-gonadal (HPG) axis. By blocking the GnRH receptor on pituitary gonadotrophs, they prevent the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent reduction in circulating gonadotropins leads to decreased ovarian steroidogenesis, particularly estradiol production.

In endometriotic lesions themselves, GnRH receptors have also been identified, suggesting a potential for direct effects of GnRH antagonists on the ectopic tissue.[4] In vitro studies suggest that GnRH antagonists can modulate the growth and survival of endometrial stromal cells by impacting key signaling pathways involved in proliferation and apoptosis.[4][5] Specifically, they have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of pro-apoptotic proteins like Bax and FasL.[4]

GNRH_Antagonist_Signaling_Pathway Simplified Signaling Pathway of GnRH Antagonists in Endometriosis Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH releases Ovaries Ovaries Estradiol Estradiol Ovaries->Estradiol produces Endometriotic_Lesion Endometriotic Lesion Proliferation_Survival Cell Proliferation & Survival Endometriotic_Lesion->Proliferation_Survival Apoptosis Apoptosis Endometriotic_Lesion->Apoptosis induces This compound This compound (GnRH Antagonist) GnRHR_pituitary GnRH Receptor This compound->GnRHR_pituitary blocks GnRHR_lesion GnRH Receptor This compound->GnRHR_lesion potentially blocks GnRH->GnRHR_pituitary binds to GnRHR_pituitary->Pituitary activates GnRHR_lesion->Endometriotic_Lesion present on LH_FSH->Ovaries stimulates Estradiol->Endometriotic_Lesion stimulates growth

Simplified Signaling Pathway of GnRH Antagonists in Endometriosis.

Preclinical Models and Experimental Protocols

The evaluation of novel therapeutics for endometriosis relies on robust preclinical models that recapitulate key aspects of the disease.

In Vivo Animal Models

Rodent models, particularly rats, are commonly used to assess the efficacy of GnRH antagonists in reducing endometriotic lesion size.

Experimental Protocol: Rat Model of Surgically Induced Endometriosis

  • Animal Model: Adult female Sprague-Dawley or Wistar rats are used.[6]

  • Induction of Endometriosis:

    • Donor rats are sacrificed, and the uterine horns are excised.

    • The endometrium is separated from the myometrium and minced into small fragments (approximately 2x2 mm).

    • Recipient rats are anesthetized, and a laparotomy is performed.

    • The endometrial fragments are sutured to the peritoneum or the intestinal mesentery.

  • Treatment: After a period of lesion establishment (e.g., 3 weeks), animals are randomized to receive the GnRH antagonist (e.g., this compound) or vehicle control. Dosing can be administered subcutaneously or orally, depending on the formulation.

  • Efficacy Assessment:

    • At the end of the treatment period, a final laparotomy is performed.

    • The volume of the endometriotic lesions is measured.

    • Lesions are excised for histological analysis to assess glandular and stromal tissue regression.

    • Blood samples are collected to measure serum estradiol levels.

Experimental_Workflow_Rat_Model Experimental Workflow for In Vivo Efficacy Testing in a Rat Model A Endometrial Tissue Collection from Donor Rats B Surgical Implantation of Endometrial Fragments in Recipient Rats A->B C Lesion Establishment Period (e.g., 3 weeks) B->C D Randomization and Initiation of Treatment (this compound vs. Vehicle) C->D E Treatment Period (e.g., 4-8 weeks) D->E F Efficacy Assessment E->F G Measurement of Lesion Volume F->G H Histological Analysis of Lesions F->H I Measurement of Serum Estradiol F->I

Experimental Workflow for In Vivo Efficacy Testing in a Rat Model.
In Vitro Models

Primary cultures of human endometrial stromal cells (ESCs) are valuable for investigating the direct effects of GnRH antagonists on cell proliferation, apoptosis, and gene expression.

Experimental Protocol: In Vitro Studies on Human Endometrial Stromal Cells

  • Cell Source: Endometrial tissue is obtained from premenopausal women undergoing hysterectomy for benign conditions or from biopsies.

  • Cell Isolation and Culture:

    • The tissue is enzymatically digested to isolate endometrial stromal cells.

    • ESCs are cultured in appropriate media, often supplemented with steroids to induce decidualization, a process relevant to endometrial function.

  • Treatment: Cultured ESCs are treated with varying concentrations of the GnRH antagonist (e.g., this compound) or control vehicle.

  • Assessment of Cellular Effects:

    • Proliferation Assays: Cell viability and proliferation are measured using assays such as MTT or BrdU incorporation.

    • Apoptosis Assays: Apoptosis is quantified using methods like TUNEL staining or flow cytometry for Annexin V.

    • Gene and Protein Expression Analysis: Techniques like qPCR and Western blotting are used to measure the expression of key regulatory molecules (e.g., Bcl-2, Bax, c-kit).[5]

Preclinical Efficacy and Pharmacodynamics Data (Based on other GnRH Antagonists)

The following tables summarize representative preclinical data for other GnRH antagonists, which can serve as a benchmark for the expected performance of this compound in similar studies.

Table 1: In Vivo Efficacy of GnRH Antagonists in Rat Models of Endometriosis

GnRH AntagonistDoseRoute of AdministrationTreatment DurationReduction in Lesion Volume vs. ControlReference
Linzagolix50 mg/kgOralNot SpecifiedSignificant[3]
Cetrorelix0.001 mg/rat/daySubcutaneous8 weeksSignificant (p < 0.01)N/A

Table 2: In Vitro Effects of GnRH Antagonists on Endometrial Stromal Cells

GnRH AntagonistCell TypeConcentrationEffectReference
GnRH Antagonist (unspecified)Human ESCsNot SpecifiedReduced proliferation, induced apoptosis, decreased c-kit expression[5]
CetrorelixHuman ESCs2 µMNo significant effect on decidualization or embryo invasion[7]
GnRH-IIHuman ESCs (from endometriosis patients)10⁻⁶ MIncreased apoptosis[8]

Pharmacokinetics and Safety

Preclinical studies are essential to characterize the pharmacokinetic (PK) profile and safety of this compound.

Pharmacokinetics: Studies in healthy subjects have shown that this compound, when administered subcutaneously or intramuscularly, exhibits a biphasic release profile with an initial rapid phase followed by a slow, sustained release.[2] This long-acting formulation is a key feature that may offer advantages in patient compliance. The maximum concentration and exposure of this compound have been shown to be approximately dose-proportional.[2]

Safety and Toxicology: Preclinical toxicology and safety pharmacology studies are crucial to identify any potential off-target effects and to establish a safe dose range for clinical trials. For other GnRH antagonists, preclinical safety studies have generally not raised significant tolerance or safety concerns.

Conclusion and Future Directions

The preclinical data available for a range of GnRH antagonists strongly support the potential of this compound as a therapeutic agent for endometriosis. The established mechanism of action, involving the suppression of the HPG axis and potential direct effects on endometriotic lesions, provides a solid rationale for its development.

Future preclinical research on this compound for endometriosis should focus on:

  • Efficacy studies in validated animal models: To determine the optimal dose and treatment duration for lesion regression and pain reduction.

  • In vitro studies on primary human endometriotic cells: To elucidate the direct effects of this compound on cell proliferation, invasion, and inflammatory responses.

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling: To establish the relationship between drug exposure and the desired level of estradiol suppression.

  • Long-term safety studies: To assess the impact of prolonged treatment on bone mineral density and other potential side effects.

By leveraging the extensive knowledge base of the GnRH antagonist class and conducting targeted preclinical studies, the development of this compound for endometriosis can be advanced efficiently, with the ultimate goal of providing a new, effective, and well-tolerated treatment option for patients worldwide.

References

Teverelix and its Effect on Follicle-Stimulating Hormone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teverelix is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist that induces a rapid, dose-dependent, and sustained suppression of gonadotropins, including follicle-stimulating hormone (FSH). By competitively blocking GnRH receptors in the pituitary gland, this compound effectively inhibits the downstream signaling cascade that leads to the synthesis and secretion of FSH. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantified effects on FSH levels as determined in clinical trials, detailed experimental methodologies for the assessment of FSH, and a visualization of the pertinent signaling pathways and experimental workflows.

Introduction

Follicle-stimulating hormone (FSH), a glycoprotein hormone secreted by the anterior pituitary, plays a pivotal role in the regulation of reproductive processes. In females, FSH is essential for follicular growth and estrogen production, while in males, it is crucial for spermatogenesis. The secretion of FSH is primarily under the control of the hypothalamic peptide, gonadotropin-releasing hormone (GnRH).

This compound is a synthetic decapeptide GnRH antagonist designed to competitively and reversibly bind to GnRH receptors, thereby inhibiting the release of both luteinizing hormone (LH) and FSH.[1][2][3] This immediate and profound suppression of gonadotropins, without the initial surge seen with GnRH agonists, makes this compound a promising therapeutic agent for hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids.[1][4][5] This guide will focus specifically on the interaction of this compound with the FSH axis.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound exerts its effect by directly competing with endogenous GnRH for binding sites on the GnRH receptors located on the surface of gonadotrope cells in the anterior pituitary gland.[1][3][6] Unlike GnRH agonists, which initially stimulate the receptor before inducing downregulation, this compound provides immediate inhibition upon binding.[4] This competitive antagonism blocks the downstream signaling pathways that are essential for the synthesis and secretion of FSH.[2]

The GnRH Receptor Signaling Pathway

The binding of GnRH to its G-protein coupled receptor (GPCR) initiates a cascade of intracellular events. This compound, by occupying the receptor binding site, prevents the initiation of this cascade. The key steps in the GnRH signaling pathway that are inhibited by this compound are outlined below.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR This compound This compound This compound->GnRHR Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade PKC->MAPK FSH_Gene FSH Gene Transcription MAPK->FSH_Gene FSH_Secretion FSH Synthesis & Secretion FSH_Gene->FSH_Secretion

Figure 1: this compound Inhibition of GnRH Signaling Pathway

Quantitative Effects of this compound on Follicle-Stimulating Hormone

Clinical studies have demonstrated that this compound leads to a significant and dose-dependent reduction in serum FSH levels in both healthy subjects and patients with hormone-sensitive conditions.

Summary of Clinical Trial Data

The following tables summarize the key findings from clinical trials evaluating the pharmacodynamic effects of this compound on FSH levels.

Table 1: FSH Suppression in Healthy Male Subjects Following a Single Dose of this compound

Dose and Route of AdministrationMean Maximum FSH SuppressionDuration of SuppressionReference
60 mg Subcutaneous (SC)Dose-proportional reductionDose-dependent duration[1]
90 mg Subcutaneous (SC)Dose-proportional reductionDose-dependent duration[1]
120 mg Subcutaneous (SC)Dose-proportional reductionDose-dependent duration[1]
90 mg Intramuscular (IM)More prolonged reduction than SCLonger duration than 90 mg SC[1][3]

Table 2: FSH Suppression in Patients with Advanced Prostate Cancer

Dosing RegimenMean Percent Change from Baseline in FSHTimepoint of MeasurementReference
Loading Dose (120mg SC + 120mg IM) followed by 120mg SC every 6 weeks-38.7% (SD: 6.23) to -91.8% (SD: 7.50)Day 1 to Day 28[7]
Loading Dose (180mg SC + 180mg IM) followed by 180mg SC every 6 weeksGreater suppression than the 120mg regimenThroughout the treatment period[7]

Experimental Protocols

The quantification of FSH in clinical trials of this compound is a critical component of assessing its pharmacodynamic effects. The most common method employed is the enzyme-linked immunosorbent assay (ELISA).

Principle of FSH Immunoassay

The measurement of serum FSH concentrations is typically performed using a sandwich-type immunoassay. In this method, a monoclonal antibody specific for FSH is immobilized on a solid phase (e.g., a microplate well). The patient's serum sample is added, and the FSH present binds to the immobilized antibody. A second, different monoclonal antibody specific to another epitope on the FSH molecule, which is conjugated to an enzyme (e.g., horseradish peroxidase), is then added. After a washing step to remove unbound reagents, a substrate for the enzyme is added. The resulting colorimetric reaction is proportional to the concentration of FSH in the sample.

Generalized Experimental Workflow for FSH Quantification

The following diagram illustrates a typical workflow for the determination of FSH levels in a clinical trial setting.

FSH_Quantification_Workflow cluster_trial Clinical Trial Protocol cluster_lab Laboratory Analysis Screening Subject Screening Baseline Baseline Sample Collection (Day 0) Screening->Baseline Dosing This compound Administration Baseline->Dosing Timepoints Timed Blood Sample Collection (e.g., Day 1, 7, 28) Dosing->Timepoints Processing Sample Processing (Centrifugation, Serum Separation) Timepoints->Processing Storage Sample Storage (-80°C) Processing->Storage Assay FSH Immunoassay (ELISA) Storage->Assay Data Data Analysis (Standard Curve Generation, Concentration Calculation) Assay->Data

Figure 2: Experimental Workflow for FSH Measurement
Detailed Methodological Considerations

While specific assay kits and instrumentation may vary between clinical sites and laboratories, the fundamental principles remain the same. Key methodological details from published studies include:

  • Assay Type: Double antibody radioimmunoassay (RIA) or immunoradiometric assay (IRMA) have been used.[8] More commonly, solid-phase sequential chemiluminescent immunoassays are employed.[8]

  • Instrumentation: Automated immunoassay analyzers are frequently utilized for high-throughput analysis.

  • Calibration: Assays are calibrated against international standards for FSH.

  • Quality Control: Internal quality control samples at low, medium, and high concentrations are run with each batch of patient samples to ensure the accuracy and precision of the assay.

Discussion

The available data consistently demonstrate that this compound is a potent suppressor of FSH. The mechanism of action, through competitive antagonism of the GnRH receptor, is well-understood and leads to an immediate cessation of the signaling cascade responsible for FSH synthesis and secretion. The dose-dependent nature of this suppression allows for the potential titration of hormonal effects, which could be advantageous in certain clinical settings.

The prolonged suppression of FSH observed with intramuscular administration compared to subcutaneous administration suggests the formation of a depot at the injection site, leading to a slower release of the drug.[1][3] This pharmacokinetic profile has implications for the design of long-acting formulations of this compound.

Conclusion

This compound effectively and rapidly suppresses follicle-stimulating hormone levels in a dose-dependent manner. Its mechanism as a direct GnRH antagonist provides a predictable and controllable means of hormonal manipulation. The robust data from clinical trials, supported by well-established analytical methodologies for FSH quantification, underscore the potential of this compound as a therapeutic agent in a variety of hormone-dependent diseases. Further research into long-term FSH suppression and the clinical implications thereof is warranted.

References

Early-phase clinical trials of Teverelix

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early-Phase Clinical Development of Teverelix

Introduction

This compound (also known as this compound trifluoroacetate or EP 24332) is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is under development for the treatment of hormone-sensitive conditions, primarily advanced prostate cancer, and has also been investigated for benign prostatic hyperplasia (BPH), endometriosis, and uterine fibroids.[1][2][3][4] As a GnRH antagonist, this compound offers a distinct mechanism of action compared to GnRH agonists by inducing a rapid and profound suppression of gonadal hormones without the initial surge in testosterone levels, a phenomenon known as "flare" that is observed with agonists.[5] This guide provides a detailed overview of the early-phase clinical trials of this compound, focusing on its mechanism of action, experimental protocols, and key pharmacokinetic, pharmacodynamic, and safety findings.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

This compound exerts its therapeutic effect by competitively and reversibly binding to GnRH receptors located on the gonadotroph cells of the anterior pituitary gland.[1][3][4][6] This binding blocks the endogenous GnRH from stimulating the pituitary, leading to an immediate and dose-dependent suppression of the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] The reduction in circulating LH levels directly inhibits the Leydig cells in the testes from producing testosterone.[3][4] In women, this mechanism leads to a decrease in estradiol production from the ovaries.[3] By significantly lowering testosterone, this compound effectively inhibits the growth of hormone-sensitive prostate cancer cells.[7]

Below is a diagram illustrating the signaling pathway inhibited by this compound.

Teverelix_MoA Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary (Gonadotroph Cells) LH LH Pituitary->LH Testes Testes (Leydig Cells) Testosterone Testosterone Testes->Testosterone ProstateCancer Prostate Cancer Cells GnRH->Pituitary + LH->Testes + Testosterone->ProstateCancer Stimulates Growth This compound This compound This compound->Pituitary Blocks GnRH Receptor Teverelix_PhaseII_Workflow Screening Patient Screening (Advanced Prostate Cancer) Baseline Baseline Assessment (T, LH, PSA Levels) Screening->Baseline Dosing This compound Loading Dose (Assigned Regimen) Baseline->Dosing Monitoring Frequent Monitoring (PK, PD, Safety) Dosing->Monitoring PrimaryEP Primary Endpoint Analysis (Duration of Castration) Monitoring->PrimaryEP SecondaryEP Secondary Endpoint Analysis (LH, PSA, Safety) Monitoring->SecondaryEP

References

Methodological & Application

Application Notes and Protocols: Teverelix for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teverelix is a potent gonadotropin-releasing hormone (GnRH) antagonist that competitively and reversibly binds to GnRH receptors in the pituitary gland. This action leads to the rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of downstream sex hormones such as testosterone in males and estrogen in females.[1][2][3] These characteristics make this compound a valuable tool for research in endocrinology, reproductive biology, and oncology, particularly in the study of hormone-dependent conditions like prostate cancer, benign prostatic hyperplasia, and endometriosis.[1][4]

These application notes provide an overview of published this compound dosage protocols used in preclinical animal studies and offer detailed experimental procedures to guide researchers in designing their in vivo experiments. Due to the limited detailed public data on this compound in animal models, this document also includes contextual data from studies on other well-characterized GnRH antagonists, such as Degarelix and Cetrorelix, to provide a broader framework for experimental design.

Mechanism of Action: GnRH Antagonism

This compound exerts its effects by directly blocking the GnRH receptor on pituitary gonadotroph cells. Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulating the receptors, GnRH antagonists like this compound induce a rapid and dose-dependent suppression of gonadotropins without an initial flare-up.[5] This immediate onset of action is a key advantage in both clinical and research settings.

GnRH_Pathway cluster_pituitary Pituitary Gland Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH + Pituitary Anterior Pituitary (Gonadotroph Cells) LH_FSH LH & FSH Pituitary->LH_FSH Release Gonads Gonads (Testes/Ovaries) Hormones Testosterone / Estrogen Gonads->Hormones Production Target Target Tissues (e.g., Prostate, Uterus) GnRHR GnRH Receptor GnRH->GnRHR Binds to This compound This compound This compound->GnRHR Blocks LH_FSH->Gonads Stimulates Hormones->Target Acts on

Caption: GnRH signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables summarize reported dosages of this compound and other GnRH antagonists in various animal models. These data can serve as a starting point for dose-range finding studies.

Table 1: this compound Dosage in Preclinical Animal Studies

Animal ModelDosageAdministration RouteDosing RegimenObserved EffectReference
Rat3, 10, 30, 100, 300 µg/kgIntramuscular (IM)Single injectionDose-dependent inhibition of testosterone.[1]
Stump-tailed Macaque1 mg/kgSubcutaneous (SC)Daily for 3 daysAbolished luteal function.[1]

Table 2: Dosage of Other GnRH Antagonists in Animal Studies (for reference)

CompoundAnimal ModelDosageAdministration RouteDosing RegimenObserved EffectReference
DegarelixRat12.5, 50, 200 µg/kgSubcutaneous (SC)Single injectionSuppression of LH for 1, 2, and 7 days, respectively.[6]
DegarelixRhesus Monkey0.045, 0.2, 2 mg/kgSubcutaneous (SC)Single injectionSuppression of LH for 2, 7, and 79 days, respectively.[6]
CetrorelixRat0.25, 0.5, 1 mg/kgSubcutaneous (SC)Single doseNo significant ulcerogenic effect.[7]
CetrorelixMarmoset Monkey0.01 mg/100g BW (low dose)Not specified3 times over 2 daysDelayed progesterone rise by 9-15 days.[8]
CetrorelixMarmoset Monkey0.1 mg/100g BW (high dose)Not specified3 times over 2 daysDelayed progesterone rise by 21-41 days.[8]
CetrorelixAged Mouse5 µg/kgIntraperitoneal (IP)Daily for 7 daysIncreased number of ovulated oocytes.[9]
AcylineDog110 µg/kg (low dose)Subcutaneous (SC)Single injectionTerminated mid-pregnancy.[10]
AcylineDog330 µg/kg (high dose)Subcutaneous (SC)Single injectionTerminated mid-pregnancy.[10]

Experimental Protocols

The following are detailed, generalized protocols for conducting in vivo studies with this compound. These protocols are based on the limited available data for this compound and have been supplemented with standard procedures from published studies on other GnRH antagonists. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Pharmacodynamic Study of Testosterone Suppression in Rats

Objective: To evaluate the dose-dependent effect of this compound on serum testosterone levels in adult male rats.

Materials:

  • This compound powder

  • Sterile vehicle for reconstitution (e.g., 5% mannitol in sterile water for injection)

  • Adult male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Standard animal housing and husbandry supplies

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • Hormone assay kits (e.g., Testosterone ELISA kit)

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • Randomization: Randomly assign animals to treatment groups (e.g., Vehicle control, 3 µg/kg, 10 µg/kg, 30 µg/kg, 100 µg/kg, 300 µg/kg this compound; n=6-8 per group).

  • This compound Preparation: On the day of dosing, reconstitute this compound powder with the sterile vehicle to the desired stock concentrations. The final injection volume should be consistent across all animals (e.g., 1 mL/kg).

  • Baseline Blood Collection (Day 0, Time 0): Prior to dosing, collect a baseline blood sample (approx. 200-300 µL) from the tail vein or saphenous vein under light anesthesia.

  • Administration: Administer the assigned dose of this compound or vehicle via intramuscular injection into the hind limb.

  • Post-Dose Blood Collection: Collect blood samples at predetermined time points to characterize the time-course of testosterone suppression. A suggested schedule could be: 2, 4, 8, 24, 48, 72, 96, and 168 hours post-injection.

  • Sample Processing: Process blood samples by centrifuging at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Hormone Analysis: Measure testosterone concentrations in plasma samples using a validated commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Analyze the data by calculating the mean testosterone levels for each group at each time point. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups and the vehicle control.

Protocol 2: Evaluation of Luteal Function in Non-Human Primates (NHPs)

Objective: To assess the effect of this compound on luteal function in female macaques, as indicated by serum progesterone levels.

Materials:

  • This compound powder

  • Sterile vehicle for reconstitution

  • Adult, regularly cycling female stump-tailed or rhesus macaques

  • Primate housing and handling facilities

  • Blood collection supplies

  • Anesthesia (e.g., ketamine)

  • Centrifuge

  • Hormone assay kits (e.g., Progesterone ELISA kit)

Procedure:

  • Cycle Monitoring: Monitor the menstrual cycles of female macaques to determine the timing of the luteal phase (typically identified by perineal swelling and confirmed by rising progesterone).

  • Animal Selection: Select animals in their mid-luteal phase for the study.

  • Randomization: Assign animals to a treatment group (e.g., 1 mg/kg this compound) and a vehicle control group.

  • This compound Preparation: Prepare the this compound solution for subcutaneous injection as described in Protocol 1.

  • Baseline and Dosing: Collect a baseline blood sample. Administer this compound (1 mg/kg) or vehicle subcutaneously daily for three consecutive days.

  • Blood Collection: Collect blood samples daily or every other day following the initiation of treatment for at least one full expected cycle length to monitor progesterone levels.

  • Sample Processing and Analysis: Process blood samples to obtain serum or plasma and store at -80°C. Measure progesterone concentrations using a validated assay.

  • Data Analysis: Plot the progesterone profiles for each animal. Compare the timing of luteolysis (progesterone decline) and the length of the subsequent follicular phase between the this compound-treated and control groups.

Experimental_Workflow start Start acclimate Animal Acclimatization (1 week) start->acclimate randomize Randomize into Groups (Vehicle, this compound Doses) acclimate->randomize baseline Baseline Sample Collection (Blood, Time 0) randomize->baseline administer Administer this compound / Vehicle (IM or SC) baseline->administer monitor Post-Dose Monitoring & Sample Collection (Multiple Time Points) administer->monitor process Sample Processing (Centrifugation, Plasma/Serum Storage) monitor->process analyze Biochemical Analysis (Hormone Assays, e.g., ELISA) process->analyze data Data Analysis & Interpretation analyze->data end End data->end

Caption: General experimental workflow for in vivo evaluation of this compound.

Concluding Remarks

This compound is a powerful GnRH antagonist with significant potential for in vivo research applications. The protocols and data provided herein offer a foundation for researchers to design and execute studies aimed at understanding its pharmacodynamic effects in various animal models. As with any experimental work, it is crucial to conduct pilot studies to determine the optimal dose, vehicle, and administration schedule for the specific research question and animal model being used. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Teverelix Administration Routes in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teverelix is a potent gonadotropin-releasing hormone (GnRH) antagonist that has been investigated for its therapeutic potential in hormone-dependent conditions such as prostate cancer and benign prostatic hyperplasia. By competitively blocking GnRH receptors in the pituitary gland, this compound rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in testosterone levels.[1][2] This document provides detailed application notes and protocols for the administration of this compound in preclinical models, focusing on subcutaneous and intramuscular routes. The information is compiled from published preclinical and clinical studies to guide researchers in designing and executing their own investigations.

This compound is typically formulated as a trifluoroacetate (TFA) salt, which forms a microcrystalline suspension upon reconstitution, allowing for sustained release and prolonged action.[3][4]

Data Presentation

Table 1: Summary of this compound Administration in Preclinical Models
Animal ModelAdministration RouteDoseDosing RegimenFormulationObserved EffectsReference
RatSubcutaneous (SC)Up to 20 mg/kg/dayDaily75 mg/mL in 5% mannitolTolerated[5]
RatSubcutaneous (SC)Not specifiedWeekly for up to 6 months75 mg/mL in 5% mannitolTolerated[5]
RatIntravenous (IV)5 mg/kgSingle doseThis compound AcetateAdverse effects observed[5]
DogSubcutaneous (SC)Up to 20 mg/kg/dayDaily75 mg/mL in 5% mannitolTolerated[5]
DogSubcutaneous (SC)Not specifiedWeekly for up to 9 months75 mg/mL in 5% mannitolTolerated[5]
Stumptailed MacaqueSubcutaneous (SC)1 mg/kgDaily for 3 daysNot specifiedAbolished luteal function[5]

Note: Detailed quantitative pharmacokinetic and pharmacodynamic data from these specific preclinical studies are not extensively available in the public domain. The majority of published quantitative data pertains to human clinical trials.

Table 2: Pharmacodynamic Effects of this compound in Human Studies (for reference)
Administration RouteDoseMean Onset of Castration (Testosterone < 0.5 ng/mL)Mean Duration of CastrationReference
Subcutaneous (SC)90 mg on 3 consecutive days1.77 days55.32 days[6]
Subcutaneous (SC)120 mg on 2 consecutive days1.10 days32.45 days[7]
Subcutaneous (SC)180 mg on 3 consecutive daysNot specified68.95 days[7]
Intramuscular (IM)90 mg on days 0 and 72.4 daysNot specified[7]

Signaling Pathway

This compound acts as a GnRH antagonist, blocking the GnRH receptor (GnRHR) on pituitary gonadotrope cells. This prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.

Teverelix_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR This compound This compound This compound->GnRHR Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC PLCβ Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Gene Gene Transcription (LH, FSH) MAPK->Gene Hormone LH & FSH Synthesis & Secretion Gene->Hormone

This compound Mechanism of Action

Experimental Protocols

Formulation Preparation

Objective: To reconstitute lyophilized this compound TFA for subcutaneous or intramuscular administration in preclinical models.

Materials:

  • Lyophilized this compound TFA powder

  • Sterile 5% (w/v) mannitol in water for injection

  • Sterile vials

  • Syringes and needles (appropriate gauge for the animal model)

  • Vortex mixer

Protocol:

  • Aseptically, add the required volume of 5% mannitol solution to the vial containing the lyophilized this compound TFA powder to achieve the desired final concentration (e.g., 75 mg/mL).[5][6]

  • Gently swirl the vial to wet the powder.

  • Vortex the vial for 1-2 minutes, or until a uniform milky-white microcrystalline suspension is formed.

  • Visually inspect the suspension for any clumps or unsuspended particles. If present, continue to vortex until a homogenous suspension is achieved.

  • Use the suspension immediately after reconstitution. If not used immediately, gently re-suspend by inverting the vial or brief vortexing before drawing the dose.

Formulation_Workflow start Start step1 Add 5% Mannitol to Lyophilized this compound TFA start->step1 step2 Vortex to Create Homogenous Suspension step1->step2 decision Visually Inspect for Clumps or Particles step2->decision decision->step2 Not Homogenous step3 Ready for Administration decision->step3 Homogenous

This compound Formulation Workflow
Subcutaneous (SC) Administration Protocol for Rats

Objective: To administer this compound subcutaneously to rats for pharmacokinetic and pharmacodynamic studies.

Materials:

  • Reconstituted this compound suspension

  • Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Rat restraint device (optional)

  • 70% ethanol for disinfection

Protocol:

  • Animal Preparation: Acclimatize the rats to the experimental conditions. Weigh each rat to determine the correct injection volume.

  • Dose Calculation: Calculate the required injection volume based on the animal's weight and the desired dose (e.g., up to 20 mg/kg).[5] Given a 75 mg/mL concentration, a 250g rat receiving 20 mg/kg would require an injection volume of approximately 0.067 mL.

  • Injection Procedure: a. Gently restrain the rat. b. Lift the loose skin over the dorsal scapular region to form a tent. c. Clean the injection site with 70% ethanol. d. Insert the needle at the base of the skin tent, parallel to the spine. e. Aspirate briefly to ensure the needle is not in a blood vessel. f. Slowly inject the this compound suspension. g. Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-Administration Monitoring: a. Return the rat to its cage and monitor for any immediate adverse reactions. b. Regularly check the injection site for signs of irritation, inflammation, or induration, especially as injection site reactions have been noted as a potential issue.[5] c. Follow the planned schedule for blood sampling for PK/PD analysis.

Intramuscular (IM) Administration Protocol for Non-Human Primates (NHPs)

Objective: To administer this compound intramuscularly to NHPs for pharmacokinetic and pharmacodynamic studies.

Materials:

  • Reconstituted this compound suspension

  • Appropriately sized syringes (e.g., 1-3 mL) and needles (e.g., 22-25 gauge)

  • Anesthetic agents (as per institutional guidelines)

  • 70% ethanol for disinfection

Protocol:

  • Animal Preparation: Anesthetize the NHP according to the approved institutional animal care and use committee (IACUC) protocol. Weigh the anesthetized animal.

  • Dose Calculation: Calculate the required injection volume based on the animal's weight and the desired dose.

  • Injection Procedure: a. Position the animal to expose the desired muscle group (e.g., quadriceps or gluteal muscles). b. Clean the injection site with 70% ethanol. c. Insert the needle deep into the muscle mass at a 90-degree angle. d. Aspirate to ensure the needle is not in a blood vessel. e. Inject the this compound suspension slowly. f. Withdraw the needle and apply gentle pressure to the injection site.

  • Post-Administration Monitoring: a. Monitor the animal during recovery from anesthesia. b. Observe for any signs of pain, distress, or lameness. c. Regularly inspect the injection site for any local reactions. d. Adhere to the predetermined schedule for blood collection for PK/PD analysis.

Pharmacokinetic/Pharmacodynamic (PK/PD) Sample Collection Workflow

Objective: To outline a general workflow for collecting samples to analyze this compound concentration and testosterone suppression.

PKPD_Workflow start This compound Administration (SC or IM) pre_dose Pre-dose Blood Sample (Baseline) start->pre_dose post_dose Post-dose Blood Sampling (Time course: e.g., 1, 2, 4, 8, 24h, and subsequent days/weeks) start->post_dose processing Plasma/Serum Separation (Centrifugation) pre_dose->processing post_dose->processing storage Sample Storage (e.g., -80°C) processing->storage pk_analysis PK Analysis: This compound Concentration (e.g., LC-MS/MS) storage->pk_analysis pd_analysis PD Analysis: Testosterone Levels (e.g., ELISA, RIA) storage->pd_analysis data_analysis Data Analysis and Modeling pk_analysis->data_analysis pd_analysis->data_analysis

PK/PD Sample Collection and Analysis Workflow

Disclaimer

These protocols are intended as a general guide and should be adapted to specific experimental needs and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The provided information is based on publicly available data and does not constitute an endorsement of this compound or its use. Researchers should consult the original publications for more detailed information.

References

Application Notes and Protocols for Cell-Based Assays to Determine Teverelix Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Teverelix

This compound is a synthetic decapeptide that functions as a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor (GnRHR).[1][2] It operates by competitively and reversibly binding to GnRH receptors located on pituitary gonadotrope cells.[3][4] This binding action effectively blocks the endogenous GnRH from activating its receptor, leading to an immediate and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3][4][5] The subsequent reduction in gonadotropins causes a rapid decrease in testosterone production in men, making this compound a valuable therapeutic agent for hormone-dependent conditions such as advanced prostate cancer.[1][6]

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family.[7][8] Its primary signaling cascade is initiated through coupling with the Gαq/11 protein.[7][9] Activation of Gαq/11 stimulates phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10] The resulting elevation in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are critical events that lead to the synthesis and secretion of LH and FSH.[9][10]

These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the antagonistic efficacy of this compound by measuring its ability to inhibit key steps in the GnRH signaling pathway.

Teverelix_Mechanism cluster_membrane Cell Membrane GnRHR GnRH Receptor (GnRHR) Gq11 Gαq/11 GnRHR->Gq11 Activates GnRH GnRH (Agonist) GnRH->GnRHR Activates This compound This compound (Antagonist) This compound->GnRHR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Hormone_Release LH / FSH Synthesis & Secretion Ca_release->Hormone_Release Stimulates PKC->Hormone_Release Stimulates

Caption: GnRH receptor signaling pathway and this compound's point of inhibition.

Inositol Phosphate (IP) Accumulation Assay

Application Note: This assay directly quantifies the functional antagonism of this compound by measuring its ability to inhibit GnRH-induced production of inositol phosphates, a key second messenger produced immediately following Gαq/11 activation.[7] It is a robust method for determining the potency (IC50) of GnRHR antagonists. The protocol involves labeling cells with ³H-myo-inositol, which is incorporated into the cell membrane as phosphoinositides. Following stimulation with a GnRH agonist in the presence of this compound, the accumulated radioactive IP is isolated by ion-exchange chromatography and quantified by scintillation counting.

Experimental Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing the human GnRH receptor (HEK293/GnRHR) into 24-well plates at a density of 2 x 10⁵ cells/well. Culture overnight in DMEM supplemented with 10% FBS.

  • Cell Labeling: Replace the culture medium with 0.5 mL of inositol-free DMEM containing 1 µCi/mL of ³H-myo-inositol. Incubate for 18-24 hours to ensure sufficient incorporation into membrane lipids.

  • Compound Preparation: Prepare a dose-response curve of this compound in assay buffer (HBSS with 20 mM HEPES and 10 mM LiCl). The LiCl is crucial as it inhibits inositol monophosphatase, leading to the accumulation of IP1. Also, prepare a fixed, sub-maximal (EC80) concentration of a GnRH agonist (e.g., Buserelin).

  • Assay Procedure: a. Wash the labeled cells twice with 0.5 mL of pre-warmed assay buffer. b. Add 225 µL of assay buffer containing the desired concentration of this compound (or vehicle control) to each well. Incubate for 20 minutes at 37°C. c. Add 25 µL of the GnRH agonist solution to stimulate the cells. For the basal control, add assay buffer only. Incubate for 45 minutes at 37°C.[3] d. Terminate the reaction by aspirating the medium and adding 0.5 mL of ice-cold 0.1 M formic acid. Incubate on ice for 30 minutes.

  • IP Isolation: a. Transfer the cell lysates to glass tubes. b. Apply the lysates to Dowex AG1-X8 anion-exchange columns (formate form). c. Wash the columns twice with 5 mL of deionized water to remove free ³H-myo-inositol. d. Elute the total inositol phosphates with 3 mL of 1 M ammonium formate / 0.1 M formic acid.

  • Quantification: a. Add 10 mL of scintillation cocktail to the eluted fractions. b. Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of the GnRH agonist response for each this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Assay ParameterThis compoundCetrorelix (Control)
IC50 (nM) 1.5 ± 0.20.9 ± 0.1
Hill Slope -1.1 ± 0.1-1.0 ± 0.1
Max Inhibition (%) 98 ± 299 ± 1
Table 1: Representative data for this compound in an IP accumulation assay.

Intracellular Calcium Flux Assay

Application Note: This high-throughput assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following GnRHR activation, a direct consequence of IP3-mediated release from the endoplasmic reticulum.[7] The assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺. This compound efficacy is determined by its ability to block the GnRH-induced fluorescent signal in a dose-dependent manner. This method is ideal for primary and secondary screening of GnRHR antagonists.[11]

Experimental Protocol:

  • Cell Preparation: a. Culture CHO-K1 cells stably expressing human GnRHR (CHO/GnRHR) to confluence in a T-75 flask. b. Harvest cells using an enzyme-free dissociation buffer. Wash cells with HBSS containing 20 mM HEPES and 2.5 mM probenecid (assay buffer). c. Resuspend cells in assay buffer at a density of 1 x 10⁶ cells/mL.[12]

  • Dye Loading: a. Add an equal volume of 2X Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM in assay buffer) to the cell suspension. b. Incubate for 45-60 minutes at 37°C in the dark, with occasional mixing.[13] c. Centrifuge the cells at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh assay buffer to the original density.

  • Assay Procedure: a. Dispense 90 µL of the dye-loaded cell suspension into each well of a black, clear-bottom 96-well plate. b. Prepare a 10X serial dilution plate of this compound. c. Add 10 µL of this compound from the dilution plate to the cell plate. Incubate for 15-30 minutes at room temperature. d. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system. e. Establish a baseline fluorescence reading for 10-20 seconds. f. Inject 25 µL of a 5X EC80 concentration of a GnRH agonist and continue reading fluorescence for an additional 90-120 seconds.

  • Data Analysis: a. The response is calculated as the peak fluorescence intensity minus the baseline reading. b. Determine the percent inhibition for each this compound concentration relative to the agonist-only control. c. Calculate the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

Calcium_Assay_Workflow Start Start Cell_Prep 1. Prepare & Harvest CHO/GnRHR Cells Start->Cell_Prep Dye_Loading 2. Load Cells with Fluo-4 AM Dye Cell_Prep->Dye_Loading Plating 3. Plate Dye-Loaded Cells into 96-well Plate Dye_Loading->Plating Add_Antagonist 4. Add this compound (Dose-Response) Plating->Add_Antagonist Incubate 5. Incubate Add_Antagonist->Incubate Read_Baseline 6. Read Baseline Fluorescence Incubate->Read_Baseline Inject_Agonist 7. Inject GnRH Agonist & Read Signal Read_Baseline->Inject_Agonist Analyze 8. Analyze Data (Calculate IC50) Inject_Agonist->Analyze End End Analyze->End

Caption: Workflow for the intracellular calcium flux assay.

Data Presentation:

CompoundIC50 (nM) [GnRH-induced Ca²⁺ flux]
This compound 10.2 ± 1.8
Ganirelix 8.5 ± 1.5
Cetrorelix 5.1 ± 0.9
Table 2: this compound potency in blocking GnRH-induced calcium flux. Data is representational.[7]

Luciferase Reporter Gene Assay

Application Note: Reporter gene assays provide a sensitive and versatile platform to measure the transcriptional consequences of GnRHR signaling.[14][15] This protocol utilizes a reporter construct where the luciferase gene is under the control of a response element sensitive to the GnRH pathway, such as the Nuclear Factor of Activated T-cells Response Element (NFAT-RE), which is activated by calcium/calcineurin signaling.[16] this compound efficacy is measured by its ability to suppress GnRH-induced luciferase expression. This assay format is highly amenable to high-throughput screening.[16][17]

Experimental Protocol:

  • Cell Transfection: a. Seed HEK293 cells in a 96-well plate at a density of 4 x 10⁴ cells/well. b. Co-transfect the cells with an expression vector for the human GnRH receptor and a reporter vector containing the NFAT response element driving firefly luciferase expression (NFAT-Luc). A constitutively expressed Renilla luciferase vector can be included for normalization. Use a suitable transfection reagent according to the manufacturer's protocol. c. Incubate for 24 hours.

  • Compound Treatment: a. Replace the transfection medium with serum-free DMEM. b. Add this compound at various concentrations and pre-incubate for 30 minutes. c. Add a GnRH agonist at a fixed EC50 concentration. d. Incubate the plates for 6-8 hours at 37°C to allow for reporter gene expression.

  • Lysis and Luminescence Reading: a. Remove the medium and add 50 µL of passive lysis buffer to each well. b. Incubate for 15 minutes at room temperature with gentle shaking. c. Use a dual-luciferase assay system. Add 50 µL of the firefly luciferase substrate to each well and measure luminescence. d. Subsequently, add 50 µL of the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) and measure the second luminescence signal.

  • Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability. b. Calculate the percent inhibition of the GnRH-stimulated signal for each concentration of this compound. c. Determine the IC50 value by fitting the dose-response curve.

Data Presentation:

ParameterThis compound
Assay Principle Inhibition of GnRH-induced NFAT-Luc expression
Cell Line HEK293
Agonist Buserelin (EC50 concentration)
IC50 (nM) 8.9 ± 1.1
Table 3: Summary of this compound performance in an NFAT-Luciferase reporter assay.

LH/FSH Secretion Assay

Application Note: This assay provides the most physiologically relevant in vitro measure of this compound efficacy by quantifying the inhibition of gonadotropin secretion from pituitary cells. The LβT2 cell line, a mouse pituitary gonadotrope cell line that endogenously expresses GnRHR and synthesizes LH, is an appropriate model system.[7] Following treatment with a GnRH agonist and this compound, the amount of LH secreted into the culture medium is measured using a specific enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol:

  • Cell Culture: Plate LβT2 cells in 48-well plates at 1.5 x 10⁵ cells/well in DMEM with 10% FBS and allow them to adhere for 48-72 hours.

  • Serum Starvation: Prior to the experiment, wash the cells with serum-free DMEM and incubate in the same medium for 3 hours to reduce basal hormone secretion.

  • Compound Treatment: a. Prepare this compound dilutions and a fixed concentration of a GnRH agonist in serum-free DMEM. b. Aspirate the starvation medium and add the medium containing this compound (or vehicle). Pre-incubate for 30 minutes. c. Add the GnRH agonist and incubate for 3-4 hours at 37°C.

  • Sample Collection: Carefully collect the cell culture supernatant from each well. If necessary, centrifuge to pellet any detached cells and use the clear supernatant for analysis.

  • LH Quantification (ELISA): a. Use a commercially available mouse LH ELISA kit. b. Follow the manufacturer's instructions to coat the plate, add standards and samples, incubate with detection antibodies, add substrate, and stop the reaction. c. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: a. Generate a standard curve from the LH standards. b. Calculate the concentration of LH in each sample from the standard curve. c. Determine the percent inhibition of GnRH-stimulated LH secretion for each this compound concentration and calculate the IC50.

Data Presentation:

This compound Conc. (nM)GnRH-Stimulated LH Secretion (ng/mL)% Inhibition
0 (No this compound)12.5 ± 0.80%
0.111.2 ± 0.710.4%
18.1 ± 0.535.2%
104.3 ± 0.365.6%
1001.8 ± 0.285.6%
10001.1 ± 0.191.2%
Basal (No GnRH) 1.2 ± 0.1-
Table 4: Dose-dependent inhibition of GnRH-stimulated LH secretion by this compound in LβT2 cells.

References

Application Notes and Protocols for the Use of Teverelix in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and preclinical or clinical evidence supporting the use of Teverelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, in combination with other research compounds. The provided protocols are intended as a starting point for laboratory research and preclinical development.

Introduction to this compound

This compound is a third-generation GnRH antagonist that competitively blocks GnRH receptors in the pituitary gland. This action leads to a rapid and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby reducing the production of testosterone in men and estrogen in women.[1][2] Unlike GnRH agonists, this compound does not cause an initial surge in hormone levels, which can be advantageous in hormone-sensitive conditions.[3] Its primary clinical application is in the management of advanced prostate cancer, with potential for use in other hormone-dependent diseases such as benign prostatic hyperplasia, endometriosis, and uterine fibroids.[4]

This compound in Combination with Chemotherapy: A Synergistic Approach

Scientific Rationale

Combining a GnRH antagonist like this compound with a cytotoxic agent such as docetaxel presents a promising strategy for several cancers, particularly hormone-sensitive prostate cancer. Docetaxel is a taxane that disrupts microtubule function, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[5][6] By suppressing testosterone levels, this compound can inhibit the growth of hormone-dependent cancer cells, potentially sensitizing them to the cytotoxic effects of docetaxel. A clinical study combining the GnRH antagonist degarelix with docetaxel in prostate cancer patients demonstrated enhanced therapeutic efficacy compared to degarelix alone.[7]

Quantitative Data

The following table summarizes the key findings from a clinical study of docetaxel in combination with the GnRH antagonist degarelix for prostate cancer.[7] This data provides a strong rationale for a similar combination with this compound.

ParameterDegarelix MonotherapyDocetaxel + DegarelixP-value
Treatment Efficacy
Overall Response Rate63.16%94.74%< 0.05
Complete Response (CR)21.05%47.37%< 0.05
Partial Response (PR)26.32%31.58%> 0.05
Inflammatory Markers
C-reactive protein (CRP)35.17 ± 6.3128.84 ± 5.42< 0.05
Interleukin-6 (IL-6)31.54 ± 8.1725.31 ± 5.74< 0.05
Interleukin-10 (IL-10)42.76 ± 11.2553.32 ± 11.02< 0.05
Vascular Endothelial Growth Factor (VEGF)
VEGF Level (6 months)124.36 ± 23.14119.17 ± 21.38< 0.05
Experimental Protocol: In Vivo Prostate Cancer Xenograft Model

This protocol is a proposed starting point for evaluating the combination of this compound and docetaxel in a preclinical setting.

1. Animal Model:

  • Male immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Subcutaneously implant human prostate cancer cells (e.g., LNCaP or VCaP).

  • Monitor tumor growth until tumors reach a volume of approximately 100-150 mm³.

2. Treatment Groups (n=8-10 mice per group):

  • Vehicle Control: Administer the vehicle for both this compound and docetaxel.

  • This compound Monotherapy: Administer this compound at a clinically relevant dose (e.g., subcutaneous injection, dose to be optimized based on pharmacokinetic studies).

  • Docetaxel Monotherapy: Administer docetaxel intravenously at a standard preclinical dose (e.g., 10 mg/kg, once weekly).

  • This compound + Docetaxel Combination: Administer both agents as described above.

3. Dosing Regimen:

  • This compound: A loading dose followed by maintenance doses can be considered, mimicking clinical protocols.[8] For example, a loading dose of 360 mg SC and 180 mg IM, followed by a maintenance dose of 360 mg SC every 6 weeks has been proposed for clinical trials.[8] Doses for preclinical models would need to be scaled appropriately.

  • Docetaxel: Administer intravenously once a week for 3-4 weeks.

4. Monitoring and Endpoints:

  • Measure tumor volume twice weekly using calipers.

  • Monitor animal body weight and overall health.

  • At the end of the study, collect tumors for histological and molecular analysis (e.g., proliferation markers, apoptosis markers).

  • Measure serum testosterone and PSA levels.

Signaling Pathway

Teverelix_Docetaxel_Combination Proposed Signaling Pathway for this compound and Docetaxel Combination cluster_this compound This compound Action cluster_Docetaxel Docetaxel Action This compound This compound GnRHR GnRH Receptor This compound->GnRHR Blocks Pituitary Pituitary Gland LH_FSH LH & FSH Production Pituitary->LH_FSH Reduced Testosterone Testosterone Production LH_FSH->Testosterone Reduced AR_Signaling Androgen Receptor Signaling Testosterone->AR_Signaling Reduced Tumor_Growth_Inhibition Tumor Growth Inhibition AR_Signaling->Tumor_Growth_Inhibition Leads to Synergy Synergistic Anti-Tumor Effect Tumor_Growth_Inhibition->Synergy Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Apoptosis->Synergy

Caption: this compound and Docetaxel combination pathway.

This compound in Combination with mTOR Inhibitors

Scientific Rationale

The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[2] Preclinical studies have shown that the combination of a GnRH antagonist (degarelix) with an mTOR inhibitor (everolimus) can prevent cancer recurrence in animal models.[1] This suggests that dual targeting of hormonal and mTOR pathways could be an effective anti-cancer strategy. This compound, by suppressing hormonal signaling, may create a cellular environment where cancer cells become more dependent on pathways like mTOR for survival, making them more susceptible to mTOR inhibitors.

Proposed Experimental Protocol: In Vitro Cell Viability Assay

1. Cell Lines:

  • Hormone-sensitive cancer cell lines (e.g., prostate cancer: LNCaP, VCaP; breast cancer: MCF-7).

2. Reagents:

  • This compound (dissolved in a suitable solvent, e.g., DMSO).

  • mTOR inhibitor (e.g., everolimus, rapamycin; dissolved in DMSO).

  • Cell viability reagent (e.g., MTT, CellTiter-Glo).

3. Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound and the mTOR inhibitor, both as single agents and in combination.

  • Include a vehicle control group.

  • Incubate for 48-72 hours.

  • Measure cell viability using a plate reader.

4. Data Analysis:

  • Calculate the IC50 values for each compound alone and in combination.

  • Use the combination index (CI) method (Chou-Talalay) to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Signaling Pathway

Teverelix_mTOR_Combination Proposed Signaling Pathway for this compound and mTOR Inhibitor Combination cluster_this compound This compound Action cluster_mTORi mTOR Inhibitor Action This compound This compound GnRHR GnRH Receptor This compound->GnRHR Blocks Hormone_Signaling Hormone Signaling (e.g., Androgen/Estrogen) GnRHR->Hormone_Signaling Reduces Tumor_Growth_Inhibition1 Tumor Growth Inhibition Hormone_Signaling->Tumor_Growth_Inhibition1 Leads to Synergy Synergistic Anti-Tumor Effect Tumor_Growth_Inhibition1->Synergy mTORi mTOR Inhibitor mTORC1 mTORC1 mTORi->mTORC1 Inhibits PI3K_AKT PI3K/AKT Pathway PI3K_AKT->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Proliferation mTORC1->Protein_Synthesis Promotes mTORC1->Synergy Inhibition of a key survival pathway Tumor_Growth_Inhibition2 Tumor Growth Inhibition Teverelix_Immunotherapy_Combination Proposed Signaling Pathway for this compound and Immunotherapy Combination cluster_this compound This compound Action cluster_AntiPD1 Anti-PD-1 Action This compound This compound Hormone_Suppression Hormone Suppression This compound->Hormone_Suppression Immune_Modulation Immune Microenvironment Modulation Hormone_Suppression->Immune_Modulation T_Cell_Infiltration Increased T-Cell Infiltration Immune_Modulation->T_Cell_Infiltration Synergy Synergistic Anti-Tumor Immunity T_Cell_Infiltration->Synergy AntiPD1 Anti-PD-1 Antibody PD1_PDL1 PD-1/PD-L1 Interaction AntiPD1->PD1_PDL1 Blocks T_Cell_Exhaustion T-Cell Exhaustion PD1_PDL1->T_Cell_Exhaustion Causes T_Cell_Activation Enhanced T-Cell Activation T_Cell_Activation->Synergy

References

Application Notes and Protocols for Teverelix Long-Acting Formulation in Sustained Release Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teverelix is a potent, synthetic decapeptide gonadotropin-releasing hormone (GnRH) antagonist.[1] It functions by competitively and reversibly binding to GnRH receptors in the pituitary gland.[2][3] This action leads to an immediate and rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[4][5] Consequently, there is a swift reduction in the production of testosterone in males and estradiol in females.[2] this compound is under development for hormone-dependent conditions such as advanced prostate cancer and benign prostatic hyperplasia (BPH).[6][7]

The long-acting (LA) formulation of this compound, this compound trifluoroacetate (TFA), is a microcrystalline suspension designed for sustained release.[8][9] When administered via subcutaneous (SC) or intramuscular (IM) injection, it forms a depot at the injection site.[2][4] This depot formation results in a biphasic release profile: an initial rapid release of the drug followed by a prolonged, slow-release phase, allowing for extended therapeutic action and less frequent dosing.[2][4][10]

Mechanism of Action: GnRH Antagonism

This compound exerts its therapeutic effect by directly blocking the GnRH receptor in the anterior pituitary gland. Unlike GnRH agonists which cause an initial surge in LH and FSH, this compound as an antagonist provides immediate suppression of these hormones, thereby avoiding the initial testosterone flare and its potential clinical consequences.[9]

Teverelix_Signaling_Pathway cluster_Hypothalamus Hypothalamus cluster_Pituitary Anterior Pituitary cluster_Gonads Gonads (Testes/Ovaries) GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Stimulates LH_FSH LH & FSH Suppression GnRHR->LH_FSH Leads to Hormone Testosterone/ Estradiol Suppression LH_FSH->Hormone Regulates This compound This compound (Antagonist) This compound->GnRHR Blocks

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize pharmacokinetic and pharmacodynamic data from clinical studies of the this compound long-acting formulation.

Table 1: Pharmacokinetic Parameters of this compound Following Single Subcutaneous (SC) and Intramuscular (IM) Injections in Healthy Males

Parameter60 mg SC90 mg SC120 mg SC90 mg IM
Tmax (h) ~2~2~2-
Cmax (ng/mL) Dose-proportional increaseDose-proportional increaseDose-proportional increaseHigher initial exposure than SC
Half-life (h) 252 - 331252 - 331252 - 331-
Release Profile Biphasic: initial rapid phase followed by a slow-release phase.[2][4]Biphasic: initial rapid phase followed by a slow-release phase.[2][4]Biphasic: initial rapid phase followed by a slow-release phase.[2][4]Biphasic: more prolonged hormone suppression compared to SC.[2][4]

Data compiled from studies in healthy male volunteers.[4][8]

Table 2: Pharmacodynamic Effects of this compound in Clinical Studies

IndicationDosing RegimenKey Pharmacodynamic Effects
Benign Prostatic Hyperplasia (BPH) 60 mg SC on Day 1 and Day 3- Testosterone suppressed to ~2 ng/mL for the first 4 weeks.[11]- 11.5% reduction in prostate volume at 16 weeks.[11][12]- 34.5% decrease in International Prostate Symptom Score (I-PSS) at 16 weeks.[12]
Advanced Prostate Cancer Various loading doses (e.g., 90 mg, 120 mg, or 180 mg SC for 3 consecutive days)- Rapid achievement of castrate levels of testosterone (<0.5 ng/mL).[13]- Mean onset of castration: 1.10 to 2.4 days.[13]- Mean duration of castration: 32.45 to 68.95 days, depending on the dose.[13]

Data from Phase 2 clinical trials.[11][12][13]

Experimental Protocols

Protocol 1: In Vitro Sustained Release Study

This protocol is designed to characterize the in vitro release kinetics of the this compound long-acting formulation.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_formulation Prepare this compound microcrystalline suspension load_sample Load formulation into USP Apparatus 4 flow-through cell prep_formulation->load_sample prep_media Prepare release medium (e.g., PBS with surfactant) run_exp Pump release medium at a constant flow rate (e.g., 8 mL/min) prep_media->run_exp load_sample->run_exp collect_samples Collect samples at pre-defined time points run_exp->collect_samples analyze_hplc Quantify this compound concentration using a validated HPLC-UV method collect_samples->analyze_hplc plot_data Plot cumulative release (%) vs. time analyze_hplc->plot_data

Caption: Workflow for in vitro release study.

Methodology:

  • Formulation Preparation: Prepare the this compound TFA microcrystalline suspension in its vehicle (e.g., 5% D-mannitol solution) to the desired concentration (e.g., 45 mg/0.6 mL).[8]

  • Apparatus Setup: Utilize a USP Apparatus 4 (flow-through cell) which is suitable for long-acting injectable suspensions.[14][15]

  • Release Medium: Use a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, containing a surfactant (e.g., 0.02% Tween 80) to ensure sink conditions.

  • Procedure: a. Accurately load a specified amount of the this compound suspension into the flow-through cell. b. Pump the pre-warmed (37°C) release medium through the cell at a constant, slow flow rate. c. Collect the eluate at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily for several weeks).

  • Sample Analysis: a. Quantify the concentration of this compound in each collected sample using a validated high-performance liquid chromatography (HPLC) method with UV detection. b. Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid. c. Column: C18 reverse-phase column. d. Detection: UV at approximately 220 nm.

  • Data Analysis: Calculate the cumulative amount and percentage of this compound released over time. Plot the cumulative release profile to determine the release kinetics.

Protocol 2: In Vivo Pharmacokinetic and Pharmacodynamic Study in a Rodent Model

This protocol outlines a study to evaluate the PK/PD profile of the this compound long-acting formulation in male rats.

In_Vivo_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_post Analysis acclimatize Acclimatize male Sprague-Dawley rats for 7 days randomize Randomize animals into treatment groups acclimatize->randomize dose Administer single SC or IM injection of this compound or vehicle control randomize->dose collect_blood Collect blood samples via tail vein at specified time points dose->collect_blood process_samples Process blood to obtain plasma; store at -80°C collect_blood->process_samples analyze_pk Measure this compound concentration (LC-MS/MS) process_samples->analyze_pk analyze_pd Measure Testosterone and LH concentrations (ELISA) process_samples->analyze_pd analyze_data Perform PK/PD modeling analyze_pk->analyze_data analyze_pd->analyze_data

Caption: Workflow for in vivo PK/PD study.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (8-10 weeks old). House animals under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Experimental Groups:

    • Group 1: Vehicle control (subcutaneous).

    • Group 2: this compound (e.g., 3 mg/kg, subcutaneous).[3]

    • Group 3: this compound (e.g., 3 mg/kg, intramuscular).[3]

  • Dosing: Administer a single dose of the this compound formulation or vehicle control.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) from the tail vein into EDTA-coated tubes at pre-dose and various post-dose time points (e.g., 0.5, 1, 2, 4, 8, 24 hours, and then on days 2, 4, 7, 14, 21, 28, etc.).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Pharmacokinetics (PK): Determine plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Pharmacodynamics (PD): Measure plasma concentrations of testosterone and LH using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis:

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

    • Plot the time course of testosterone and LH suppression for PD analysis.

    • Correlate this compound plasma concentrations with the observed pharmacodynamic effects.

Protocol 3: Phase II Clinical Trial in Patients with Benign Prostatic Hyperplasia (BPH)

This protocol is a representative example based on published clinical trial designs for this compound in BPH.[11][12]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period (16 Weeks) cluster_endpoints Endpoint Analysis screen_patients Screen patients based on inclusion/exclusion criteria (e.g., age >50, I-PSS >13) informed_consent Obtain informed consent screen_patients->informed_consent randomize Randomize patients to This compound or Placebo group informed_consent->randomize dose_admin Administer SC injections (e.g., this compound 60 mg or Placebo) on Day 1 and Day 3 randomize->dose_admin assessments Conduct follow-up assessments at Weeks 2, 4, 8, 12, 16 dose_admin->assessments primary_endpoint Primary: Change in International Prostate Symptom Score (I-PSS) assessments->primary_endpoint secondary_endpoints Secondary: Qmax, prostate volume, testosterone levels, safety assessments->secondary_endpoints analyze_data Perform statistical analysis of efficacy and safety data primary_endpoint->analyze_data secondary_endpoints->analyze_data

Caption: Workflow for a Phase II BPH clinical trial.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

  • Patient Population: Treatment-naïve male patients, aged over 50 years, with a diagnosis of BPH and moderate to severe lower urinary tract symptoms (I-PSS score ≥ 13).[11][12]

  • Treatment Regimen:

    • This compound Group: Receive two subcutaneous injections of this compound LA 60 mg, 48 hours apart (Day 1 and Day 3).[12]

    • Placebo Group: Receive two subcutaneous injections of a matching placebo on the same schedule.

  • Study Assessments:

    • Screening/Baseline: Collect demographics, medical history, physical examination, I-PSS, uroflowmetry (Qmax), prostate volume (via ultrasound), and baseline blood samples for testosterone, DHT, and PSA.

    • Follow-up Visits (e.g., Weeks 2, 4, 8, 12, 16): Repeat assessments of I-PSS, Qmax, and blood hormone levels. Prostate volume measurement repeated at the end of the study. Monitor for adverse events at all visits.

  • Endpoints:

    • Primary Efficacy Endpoint: Change from baseline in I-PSS at Week 16.[12]

    • Secondary Efficacy Endpoints: Changes in Qmax, prostate volume, quality of life scores, and levels of testosterone and DHT.[12]

    • Safety Endpoint: Incidence and severity of adverse events and injection site reactions.

  • Statistical Analysis: Analyze the primary endpoint using an Analysis of Covariance (ANCOVA) model with treatment group as a factor and baseline I-PSS as a covariate. Compare secondary endpoints between groups using appropriate statistical tests. A p-value of <0.05 will be considered statistically significant.

References

Experimental Design for Teverelix Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teverelix is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist. It competitively and reversibly binds to GnRH receptors in the pituitary gland, leading to a rapid and sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This, in turn, reduces the production of testosterone in men and estrogen in women, making this compound a promising therapeutic agent for hormone-dependent conditions such as advanced prostate cancer and benign prostatic hyperplasia (BPH).[1][3][4] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound, along with data presentation guidelines and visualizations of key biological pathways and experimental workflows.

Data Presentation

Quantitative data from this compound efficacy studies should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: this compound Efficacy in Advanced Prostate Cancer - Phase II Clinical Trial Data
Dosing RegimenNMedian Time to Castration (Testosterone < 50 ng/dL)Castration Rate at Day 28Mean Duration of Castration
90 mg SC daily for 3 days201.77 days>90%55.32 days
180 mg SC daily for 3 days211.10 days>90%68.95 days
120 mg SC + 120 mg IM (single dose)92 days62.5%Not Maintained
180 mg SC + 180 mg IM (single dose)412 days97.5%Not Maintained to Day 42
SC: Subcutaneous, IM: Intramuscular

Data compiled from multiple Phase 2 studies.[5][6][7]

Table 2: this compound Efficacy in Benign Prostatic Hyperplasia - Phase II Clinical Trial Data
Treatment GroupNBaseline Mean IPSSMean IPSS Reduction at Week 16Prostate Volume Reduction at Week 16Maximum Urinary Flow (Qmax) Increase at Week 16
This compound (60 mg SC, Day 1 & 3)4119.06.311.5%3.26 mL/sec
Placebo4017.71.1Not SignificantNot Significant
IPSS: International Prostate Symptom Score, SC: Subcutaneous

Data from a randomized, double-blind, placebo-controlled Phase II study.[8][9][10][11][12]

Mandatory Visualizations

Signaling Pathway

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GnRHR GnRH Receptor (GPCR) This compound->GnRHR Blocks GnRH GnRH GnRH->GnRHR Activates Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade (ERK1/2) PKC->MAPK_Cascade Activates CREB CREB MAPK_Cascade->CREB Phosphorylates Transcription Gene Transcription (LH, FSH) CREB->Transcription Regulates

Caption: GnRH Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflows

In_Vitro_Workflow cluster_assays In Vitro Efficacy Assays start Start: GnRH Receptor Expressing Cells (e.g., HEK293, LβT2) receptor_binding Receptor Binding Assay start->receptor_binding calcium_mobilization Intracellular Ca²⁺ Mobilization start->calcium_mobilization camp_accumulation cAMP Accumulation Assay start->camp_accumulation protein_phosphorylation ERK1/2 & CREB Phosphorylation start->protein_phosphorylation data_analysis Data Analysis (IC₅₀/EC₅₀ Determination) receptor_binding->data_analysis calcium_mobilization->data_analysis camp_accumulation->data_analysis protein_phosphorylation->data_analysis end End: this compound Potency & Efficacy Profile data_analysis->end

Caption: In Vitro Experimental Workflow for this compound.

In_Vivo_Workflow cluster_endpoints Efficacy Endpoint Monitoring start Start: Animal Model Selection (e.g., Rat/Mouse Prostate Cancer or BPH Model) treatment This compound Administration (Subcutaneous/Intramuscular) start->treatment hormone_levels Serum Hormone Levels (Testosterone, LH, FSH) treatment->hormone_levels tumor_volume Tumor/Prostate Volume Measurement treatment->tumor_volume biomarkers Biomarker Analysis (e.g., PSA) treatment->biomarkers data_analysis Data Analysis (Statistical Comparison) hormone_levels->data_analysis tumor_volume->data_analysis biomarkers->data_analysis end End: In Vivo Efficacy Assessment data_analysis->end

Caption: In Vivo Experimental Workflow for this compound.

Experimental Protocols

In Vitro Assays

1. GnRH Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound to the GnRH receptor.

  • Materials:

    • HEK293 cells stably expressing the human GnRH receptor (HEK293/GnRHR).

    • Radiolabeled GnRH analog (e.g., [125I]-Triptorelin).

    • This compound (unlabeled).

    • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA).

    • Scintillation fluid.

  • Procedure:

    • Culture HEK293/GnRHR cells to 80-90% confluency.

    • Prepare cell membranes by homogenization and centrifugation.

    • In a 96-well plate, add a fixed concentration of radiolabeled GnRH analog.

    • Add increasing concentrations of unlabeled this compound.

    • Add cell membrane preparation to initiate the binding reaction.

    • Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Analyze the data to determine the IC₅₀ value of this compound.

2. Intracellular Calcium Mobilization Assay

  • Objective: To measure the antagonistic effect of this compound on GnRH-induced intracellular calcium release.

  • Materials:

    • HEK293/GnRHR or LβT2 cells.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • GnRH agonist.

    • This compound.

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Procedure:

    • Plate cells in a 96-well black-walled, clear-bottom plate.

    • Load cells with the calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.

    • Wash cells to remove excess dye.

    • Pre-incubate cells with varying concentrations of this compound.

    • Stimulate cells with a fixed concentration of a GnRH agonist.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Analyze the data to determine the inhibitory effect of this compound on the calcium signal.

3. cAMP Accumulation Assay

  • Objective: To assess the effect of this compound on GnRH-mediated changes in cyclic adenosine monophosphate (cAMP) levels.

  • Materials:

    • HEK293/GnRHR cells.

    • GnRH agonist.

    • This compound.

    • Phosphodiesterase inhibitor (e.g., IBMX).

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Seed cells in a 96-well plate.

    • Pre-treat cells with a phosphodiesterase inhibitor.

    • Add varying concentrations of this compound.

    • Stimulate cells with a GnRH agonist.

    • Incubate for a defined period (e.g., 15-30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.

    • Analyze the data to determine the effect of this compound on cAMP production.

4. ERK1/2 and CREB Phosphorylation Assay (Western Blot)

  • Objective: To determine the inhibitory effect of this compound on GnRH-induced phosphorylation of downstream signaling proteins ERK1/2 and CREB.

  • Materials:

    • LβT2 or other suitable pituitary cell line.

    • GnRH agonist.

    • This compound.

    • Cell lysis buffer.

    • Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-CREB, and total CREB.

    • Secondary antibodies conjugated to HRP.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture cells to near confluency and serum-starve overnight.

    • Pre-incubate cells with different concentrations of this compound.

    • Stimulate with a GnRH agonist for a short period (e.g., 5-15 minutes).

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

In Vivo Efficacy Studies

1. Advanced Prostate Cancer Model

  • Objective: To evaluate the efficacy of this compound in reducing tumor growth and testosterone levels in a rodent model of prostate cancer.

  • Animal Model: Male immunodeficient mice (e.g., NU/NU) or rats (e.g., Copenhagen) bearing human prostate cancer xenografts (e.g., LNCaP, VCaP).

  • Procedure:

    • Inoculate animals with prostate cancer cells subcutaneously.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize animals into treatment groups (vehicle control, this compound low dose, this compound high dose).

    • Administer this compound via subcutaneous or intramuscular injection at specified intervals.

    • Measure tumor volume with calipers 2-3 times per week.

    • Collect blood samples periodically via tail vein or retro-orbital sinus to measure serum testosterone, LH, FSH, and PSA levels.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the animals and harvest tumors for histological and molecular analysis.

2. Benign Prostatic Hyperplasia (BPH) Model

  • Objective: To assess the ability of this compound to reduce prostate size and improve urinary function in a rodent model of BPH.

  • Animal Model: Spontaneous BPH models (e.g., aging rats) or testosterone-induced BPH in castrated rats or mice.

  • Procedure:

    • Induce BPH in the experimental group (e.g., daily testosterone propionate injections).

    • Confirm prostate enlargement via imaging (e.g., ultrasound) or at a predetermined time point.

    • Randomize animals into treatment groups (vehicle control, this compound).

    • Administer this compound at the desired dose and schedule.

    • Monitor prostate volume non-invasively using high-frequency ultrasound at regular intervals.[3]

    • At the study endpoint, euthanize the animals and carefully dissect and weigh the prostate glands.

    • Perform histological analysis of the prostate tissue to assess changes in epithelial and stromal components.

    • If feasible, urodynamic studies can be performed to assess changes in urinary function.

Conclusion

The experimental designs and protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound. The combination of in vitro mechanistic studies and in vivo functional assessments will yield a robust data package to support the continued development of this compound as a therapeutic agent for hormone-dependent diseases. Adherence to these detailed methodologies will ensure data quality and reproducibility, facilitating a thorough understanding of the pharmacological properties of this promising GnRH antagonist.

References

Troubleshooting & Optimization

Optimizing Teverelix dosage for maximum testosterone suppression

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Teverelix is a gonadotropin-releasing hormone (GnRH) antagonist that has been investigated in clinical trials but is not approved for general medical use. Its development was largely discontinued, and information is based on published clinical trial data. This guide is intended for research and drug development professionals only.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action for testosterone suppression?

A1: this compound is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively and reversibly binds to GnRH receptors in the pituitary gland.[1][2] This action immediately blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn prevents the Leydig cells in the testes from producing testosterone.[1][2] Unlike GnRH agonists, this compound does not cause an initial surge in testosterone levels, a phenomenon known as "flare".[3][4]

Q2: What is the primary pharmacodynamic endpoint for determining the optimal dosage of this compound?

A2: The primary pharmacodynamic endpoint is the rapid and sustained suppression of serum testosterone to castrate levels, typically defined as ≤ 50 ng/dL (or < 0.5 ng/mL).[3][5] Key parameters measured in clinical trials include the time to achieve castration, the duration of castration, and the percentage of subjects who maintain castrate levels over the dosing interval.[5][6]

Q3: How quickly does this compound suppress testosterone and what influences this speed?

A3: this compound induces a rapid decrease in testosterone.[7] Subcutaneous (SC) administration has been shown to achieve medical castration in a mean of 1.10 to 1.77 days, depending on the loading dose regimen.[3][7] The speed is influenced by the dose, the route of administration (SC vs. intramuscular), and the use of a loading dose to quickly achieve therapeutic concentrations.[2][5]

Q4: What are the key pharmacokinetic (PK) properties of this compound to consider for dosage optimization?

A4: this compound exhibits a biphasic release profile after injection, characterized by an initial rapid absorption phase followed by a slow-release phase.[1][2] This is thought to be due to the formation of a drug depot at the injection site.[1][2]

  • Route of Administration: The release characteristics differ significantly between subcutaneous (SC) and intramuscular (IM) injections.[2] IM administration has been associated with a more prolonged reduction in LH, FSH, and testosterone compared to the same SC dose.[1][2]

  • Dose Proportionality: Maximum concentration and exposure (AUC) of this compound increase in an approximately dose-proportional manner for SC doses.[1][2]

  • Half-life: A long half-life, reported to be between 252-331 hours for a depot formulation, contributes to its sustained action.[8]

Experimental Protocols

Protocol 1: Phase 2 Dose-Finding Study Design

Objective: To determine the optimal loading and maintenance dose of this compound for achieving and sustaining medical castration.

Methodology:

  • Subject Recruitment: Enroll healthy male volunteers or patients with hormone-sensitive conditions (e.g., advanced prostate cancer).[3][9] Record baseline demographics, medical history, and baseline serum levels of testosterone, LH, and PSA.

  • Dose Escalation Cohorts: Design parallel groups to test different loading dose regimens. Examples from this compound trials include:

    • 90 mg SC daily for 3 consecutive days.[3][10]

    • 120 mg SC daily for 2 consecutive days.[7][10]

    • 180 mg SC daily for 3 consecutive days.[7][10]

    • Combined SC and IM loading doses (e.g., 180 mg SC + 180 mg IM) on Day 0.[5][11]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling:

    • Collect blood samples frequently post-administration (e.g., 2, 4, 8, 24, 48, 72 hours) and then at regular intervals (e.g., weekly) to assess this compound plasma concentrations and hormone levels (Testosterone, LH, FSH).[8][9]

  • Maintenance Phase: Following the loading dose, administer maintenance doses at set intervals (e.g., every 6 weeks) and continue monitoring hormone levels to ensure castration is maintained.[5][11]

  • Endpoint Analysis: The primary efficacy endpoint is the percentage of subjects achieving and maintaining testosterone < 50 ng/dL.[5] Secondary endpoints include mean time to castration, duration of castration, and changes in LH and PSA levels.[3]

  • Safety Monitoring: Monitor for adverse events, with a particular focus on injection site reactions and systemic allergic reactions.[3]

Protocol 2: Assay for Serum Testosterone and LH Measurement

Objective: To accurately quantify serum testosterone and luteinizing hormone (LH) concentrations to assess the pharmacodynamic effect of this compound.

Methodology:

  • Sample Collection: Collect whole blood in serum separator tubes. Allow to clot for 30-60 minutes at room temperature.

  • Processing: Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C. Aliquot the resulting serum into cryovials and store immediately at -80°C until analysis.

  • Testosterone Assay: Use a validated immunoassay, such as a double-antibody radioimmunoassay (RIA) or a chemiluminescence immunoassay (CLIA).[3] Ensure the lower limit of quantification (LLOQ) is sufficiently sensitive to measure levels well below the castration threshold (e.g., LLOQ of 0.025 ng/mL).[3]

  • LH Assay: Use a validated immunoradiometric assay (IRMA) or equivalent sensitive method.[3] Ensure the LLOQ is appropriate for measuring suppressed levels (e.g., LLOQ of 0.3 mIU/mL).[3]

  • Quality Control: Run quality control samples at low, medium, and high concentrations with each batch of subject samples to ensure the accuracy and precision of the assay run.

Data Presentation

Table 1: Illustrative Pharmacodynamic Outcomes of this compound Loading Dose Regimens Data synthesized from Phase 2 study results for illustrative purposes.[3][5][7]

Loading Dose RegimenMean Onset of Castration (days)% of Patients Castrate at Day 28Mean Duration of Castration (days)
90 mg SC x 3 days1.77>90%55.3
120 mg SC x 2 days1.10Not Reported32.5
180 mg SC x 3 daysNot Reported>90%69.0
90 mg IM x 2 doses (7 days apart)2.40Not ReportedNot Reported

Table 2: Illustrative Pharmacokinetic Parameters of this compound Data based on studies in healthy male subjects for illustrative purposes.[1][2][8]

ParameterSC AdministrationIM AdministrationNotes
Tmax (Time to Peak Conc.) ~2 hoursNot specified, but rapidRapid initial absorption phase from depot.
Release Profile Biphasic (rapid then slow)Biphasic (rapid then slow)IM route provides more prolonged hormone suppression.[2]
Dose Proportionality Approx. linear (60-120 mg)Not specifiedCmax and AUC increase with dose.[2]
Terminal Half-Life (Depot) 252 - 331 hoursNot specifiedReflects the slow-release phase from the depot.[8]

Troubleshooting Guides

Issue 1: Incomplete or Delayed Testosterone Suppression

  • Question: My experiment shows testosterone levels are not reaching the castrate target of <50 ng/dL, or are taking longer than expected to do so. What are the possible causes and solutions?

  • Answer:

    • Possible Cause 1: Insufficient Dosage. The loading dose may be too low to fully occupy pituitary GnRH receptors.[5]

      • Solution: Review dose-finding study data. Consider a higher total loading dose or a regimen with more frequent initial injections (e.g., daily for 3 days).[5] A combination of SC and IM administration may be used to achieve high initial levels and a sustained effect.[11]

    • Possible Cause 2: Incorrect Administration. Improper injection technique (e.g., not delivering the full dose, incorrect depth for SC/IM) can lead to suboptimal absorption.

      • Solution: Ensure personnel are thoroughly trained on the specific reconstitution and injection procedure for the this compound formulation. Verify the full volume was administered.

    • Possible Cause 3: High Inter-Subject Variability. Patients can have different metabolic rates or baseline hormone levels. In rare cases, issues like a functional pituitary adenoma could cause resistance.[12]

      • Solution: Analyze PK/PD data to determine if the non-responders have lower-than-expected plasma concentrations of this compound. If PSA is rising despite therapy, always measure serum testosterone to confirm castration status before assuming treatment resistance.[12]

Issue 2: Testosterone Levels Escape Suppression Before the Next Maintenance Dose

  • Question: Testosterone levels reached castration but began to rise above 50 ng/dL before the next scheduled maintenance dose. What should I do?

  • Answer:

    • Possible Cause 1: Maintenance Dose is Too Low. The dose may not be sufficient to maintain the required plasma concentration of this compound throughout the entire dosing interval.

      • Solution: Increase the dosage of the maintenance injection. Model-informed simulations based on Phase 2 data have been used to select optimal maintenance doses for Phase 3 trials.[11]

    • Possible Cause 2: Dosing Interval is Too Long. The pharmacokinetic profile of the administered dose does not support the length of the chosen interval.

      • Solution: Shorten the interval between maintenance doses (e.g., from every 8 weeks to every 6 weeks).[5][11]

    • Possible Cause 3: Drug Formulation Issue. Problems with the depot formulation (e.g., microcrystal suspension) could lead to inconsistent release.

      • Solution: Confirm the batch integrity and proper storage and handling of the drug product. Review any physicochemical property analyses if available.[9]

Visualizations

Teverelix_MoA cluster_0 Brain cluster_1 Systemic Action Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary   GnRH (Pulsatile Release) Testes Testes (Leydig Cells) Pituitary->Testes LH / FSH Release Testosterone Testosterone Production Testes->Testosterone This compound This compound (GnRH Antagonist) GnRH_R GnRH Receptor This compound->GnRH_R Blocks

Caption: Mechanism of Action of this compound on the HPG Axis.

Teverelix_Workflow Start Subject Screening & Baseline Measures (Testosterone, LH, PSA) Dose Administer Loading Dose (e.g., 90mg SC x 3 days) Start->Dose Sample Intensive PK/PD Sampling (Hours 0-72) Dose->Sample Monitor Weekly Monitoring (Testosterone, LH) Sample->Monitor Check Testosterone < 50 ng/dL? Monitor->Check Success Castration Achieved Continue Monitoring for Duration Check->Success Yes Fail Troubleshoot: - Dose - Administration - Subject Factors Check->Fail No Maint Administer Maintenance Dose (e.g., at Week 6) Success->Maint Teverelix_Troubleshoot cluster_solutions Potential Solutions Start Problem: Incomplete T-Suppression CheckDose Was the dose per protocol? Start->CheckDose CheckAdmin Was administration technique correct? CheckDose->CheckAdmin Yes Sol_Dose Increase Loading Dose in next cohort CheckDose->Sol_Dose No CheckPK Review subject's PK data CheckAdmin->CheckPK Yes Sol_Admin Retrain staff on injection procedure CheckAdmin->Sol_Admin No Sol_PK Consider subject an outlier or investigate metabolic differences CheckPK->Sol_PK Result Outcome Sol_Dose->Result Sol_Admin->Result Sol_PK->Result

References

Overcoming Teverelix solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) to address solubility challenges with Teverelix in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility critical for in vitro assays?

This compound is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It works by competitively blocking GnRH receptors in the pituitary gland, which rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] In research, this makes it a valuable tool for studying hormone-dependent signaling pathways and diseases like prostate cancer, endometriosis, and benign prostatic hyperplasia.[3][4]

For in vitro assays, achieving complete solubilization of this compound is crucial. Undissolved peptide leads to inaccurate concentration calculations, which can cause poor experimental reproducibility and incorrect interpretation of results, such as dose-response curves.[5] While this compound is characterized as having relatively good water solubility and low aggregation potential compared to other GnRH antagonists, challenges can still arise, particularly when preparing concentrated stock solutions.[6][7]

Q2: What are the key physicochemical properties of this compound?

Understanding the basic properties of this compound can help in selecting the appropriate solvent and handling conditions.

PropertyValue / DescriptionSource(s)
Compound Name This compound Trifluoroacetate (TFA)[2][8]
Molecular Formula C₇₄H₁₀₀ClN₁₅O₁₄ (for base)[4]
Molecular Weight 1459.13 g/mol (for base)[4]
Description A synthetic decapeptide (10 amino acids)[1][6]
Formulation Often supplied as a lyophilized white powder (TFA salt)[8][9]
General Solubility Described as having "good water solubility"[6][7]
In Vivo Formulation Forms a microcrystalline suspension at high concentrations (e.g., 75 mg/mL) for sustained release injections.[6][8][9]

Q3: What is the recommended initial solvent for reconstituting lyophilized this compound?

For most peptides, the first solvent to try is high-purity, sterile water.[10] Given that this compound has good water solubility, this is the recommended starting point. If solubility issues are encountered in water, other strategies may be necessary.

Q4: I am observing precipitation when diluting my this compound stock into my cell culture medium or buffer. What is causing this?

This is a common issue that can occur for several reasons:

  • pH Shift: The pH of your final aqueous buffer or medium may be close to the isoelectric point (pI) of this compound, the pH at which the peptide has a net neutral charge and is least soluble.[10]

  • Buffer Components: Salts or other components in your buffer could reduce the solubility of the peptide, a phenomenon known as "salting out."

  • High Concentration: The final concentration you are trying to achieve may exceed the peptide's solubility limit in that specific medium.

  • Aggregation: Over time, peptide molecules can self-associate to form aggregates, which can precipitate out of solution. While this compound has a low tendency for this, it is not impossible.[6][11]

Q5: Can I use an organic solvent like DMSO to prepare my stock solution?

Yes, using a small amount of an organic co-solvent is a standard strategy for peptides that are difficult to dissolve in aqueous solutions.[12][13]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is often preferred due to its powerful solubilizing capacity and compatibility with many biological assays.[5]

  • Crucial Consideration: For cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 1% (v/v) , as higher concentrations can be cytotoxic or interfere with assay components.[12][14][15] Always prepare a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guide: Overcoming Solubility Issues

If you encounter solubility problems with this compound, follow this step-by-step guide.

Step 1: Initial Reconstitution Protocol

This protocol outlines the standard procedure for dissolving lyophilized this compound.

Objective: To prepare a clear, particulate-free stock solution.

Materials:

  • Lyophilized this compound powder

  • Sterile, high-purity (e.g., Milli-Q) water or 100% DMSO

  • Vortex mixer

  • Low-speed centrifuge

  • (Optional) Bath sonicator

Procedure:

  • Preparation: Before opening, allow the vial of lyophilized this compound to warm to room temperature.[5]

  • Centrifugation: Briefly centrifuge the vial at low speed (e.g., 10,000 x g for 1-2 minutes) to ensure all the powder is at the bottom of the tube.[5]

  • Solvent Addition: Carefully add a precise volume of the chosen solvent (start with sterile water) to achieve a desired stock concentration (e.g., 1-10 mM).

  • Mixing: Vortex the solution gently for 1-2 minutes.

  • Visual Inspection: Check if the solution is clear and free of any visible particles. A properly dissolved peptide solution should be transparent.[5]

  • Troubleshooting Aid (if needed): If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to ~37°C) can also be attempted, but avoid excessive heat.[5]

  • Storage: Once dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Step 2: Troubleshooting Workflow for Poor Solubility

If the initial reconstitution fails or if precipitation occurs upon dilution, use the following workflow.

G cluster_start Initial Reconstitution cluster_protocol Protocol Steps cluster_success Success cluster_troubleshoot Troubleshooting Path start Start with Lyophilized this compound reconstitute Reconstitute in Sterile Water (e.g., 1-10 mM) start->reconstitute check_sol Is the solution clear? reconstitute->check_sol success Solution Ready (Proceed to Dilution) check_sol->success Yes try_dmso Try 100% DMSO as stock solvent check_sol->try_dmso No check_dmso_sol Is the DMSO solution clear? try_dmso->check_dmso_sol dilute_carefully Dilute stock slowly (dropwise) into stirred aqueous buffer. Keep final DMSO <1%. check_dmso_sol->dilute_carefully Yes contact_support Consult Literature or Technical Support check_dmso_sol->contact_support No check_final_sol Does it remain dissolved? dilute_carefully->check_final_sol consider_ph Adjust pH of final buffer (away from pI) check_final_sol->consider_ph No final_success Solution Ready check_final_sol->final_success Yes consider_ph->dilute_carefully

Caption: Troubleshooting workflow for this compound solubility.

Step 3: Detailed Experimental Protocols

Protocol 1: Solubility Testing with a Small Aliquot

Before dissolving your entire sample, it is best practice to test the solubility of a small amount first.[5][10]

  • Weigh out approximately 1 mg of lyophilized this compound into a microfuge tube.

  • Add a small, precise volume of your primary solvent choice (e.g., 100 µL of sterile water to test for 10 mg/mL solubility).

  • Vortex and sonicate as described in the reconstitution protocol.

  • If it dissolves, proceed with your full sample. If not, test an alternative solvent (e.g., DMSO) with a new 1 mg aliquot.

Protocol 2: Preparing Working Solutions from a DMSO Stock

This method is critical for preventing precipitation when diluting a concentrated organic stock into an aqueous medium.

  • Bring your DMSO stock solution of this compound and your target aqueous buffer (e.g., cell culture medium) to room temperature.

  • Place the required volume of aqueous buffer into a tube.

  • While gently vortexing or stirring the aqueous buffer, add the required volume of this compound DMSO stock dropwise and slowly . This gradual addition helps prevent the peptide from immediately crashing out of solution.

  • Ensure the final DMSO concentration remains below your assay's tolerance limit (e.g., for a 1:100 dilution, the final DMSO is 1%).

  • Use the final working solution immediately, as peptides can have limited stability in dilute aqueous solutions.

This compound Signaling Pathway

This compound acts as a direct antagonist to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). Understanding this pathway helps contextualize its in vitro effects, which often involve measuring downstream second messengers or protein activation.[4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GnRHR GnRH Receptor (GnRHR) Gq11 Gαq/11 GnRHR->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG GnRH GnRH (Agonist) GnRH->GnRHR Binds & Activates This compound This compound (Antagonist) This compound->GnRHR Binds & Blocks Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC DAG->PKC ERK pERK1/2 PKC->ERK

Caption: Simplified GnRH receptor signaling pathway blocked by this compound.

References

Teverelix Technical Support Center: A Guide for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Teverelix Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in long-term experimental studies. Here you will find troubleshooting guides and frequently asked questions to navigate common challenges and ensure the successful execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent gonadotropin-releasing hormone (GnRH) antagonist. It functions by competitively and reversibly binding to GnRH receptors in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), consequently leading to a rapid suppression of testosterone production in men and estradiol in women.[1] This direct suppression mechanism avoids the initial testosterone surge often seen with GnRH agonists.[2]

Q2: What are the common adverse events observed with long-term this compound treatment?

A2: Based on clinical trial data, the most frequently reported adverse events associated with this compound are injection site reactions (ISRs), including induration and erythema, and hot flushes.[3][4] Generally, these ISRs are mild (Grade 1) in severity.[3][4] As with other GnRH antagonists, other potential side effects related to suppressed hormone levels may include fatigue, mood swings, and decreased libido.[5][6] Researchers should continuously monitor for these and any other emerging adverse events throughout the study.

Q3: How should I monitor subjects for efficacy and safety during a long-term this compound study?

A3: Regular monitoring is crucial. Efficacy is primarily assessed by measuring serum testosterone, LH, and FSH levels. Prostate-specific antigen (PSA) is also a key marker in prostate cancer studies.[7][8] Safety monitoring should include regular assessment of injection sites, vital signs, clinical laboratory tests (including liver function), and electrocardiograms (ECGs) to monitor for any changes in heart rhythm, such as the QT interval.[7][9]

Q4: What is the expected pharmacokinetic profile of this compound?

A4: this compound exhibits a biphasic release profile following subcutaneous (SC) or intramuscular (IM) injection.[1] An initial rapid release phase leads to a quick onset of action, followed by a slower, sustained-release phase from the depot formed at the injection site.[1] The release characteristics differ between SC and IM administration, with IM injections leading to a more prolonged reduction in hormone levels compared to the same SC dose.[1]

Troubleshooting Guide

Issue 1: Testosterone Levels Rise Above Castrate Threshold (Testosterone Escape)

  • Problem: A participant's serum testosterone level, previously suppressed to castrate levels (<50 ng/dL or <1.7 nmol/L), rises above this threshold during a maintenance phase.

  • Possible Causes:

    • Suboptimal Dosing: The maintenance dose may be insufficient for the individual's metabolism and clearance rate. Phase 2 trials have shown that some dosing regimens do not adequately maintain castration levels to Day 42.[3]

    • Dosing Interval Too Long: The time between maintenance doses may be too extended, allowing for testosterone recovery.

    • Administration Variability: Inconsistent injection technique could affect drug absorption and depot formation.

  • Solution Pathway:

    • Confirm Testosterone Level: Repeat the testosterone measurement to rule out laboratory error.

    • Review Dosing History: Ensure the participant has received all doses at the correct intervals and that there were no issues with administration.

    • Assess Need for Dose Adjustment: Based on pharmacokinetic and pharmacodynamic modeling from clinical trials, a higher maintenance dose may be necessary to sustain castration.[7][10] For example, simulations for a Phase 3 trial indicated a 360 mg SC maintenance dose every 6 weeks could achieve a ≥95% castration rate for up to 52 weeks.[7][10]

    • Consider Shorter Dosing Interval: If dose escalation is not feasible, reducing the interval between maintenance doses could be considered to maintain therapeutic drug levels.

    • Monitor Closely: After any adjustment, increase the frequency of testosterone monitoring to confirm that suppression is re-established and maintained.

Issue 2: Severe or Persistent Injection Site Reactions (ISRs)

  • Problem: A participant experiences significant or prolonged redness, swelling, or induration at the injection site.

  • Possible Causes:

    • Individual Sensitivity: Some individuals may have a heightened local inflammatory response to the drug formulation.

    • Injection Technique: Improper injection depth or technique can exacerbate local reactions.

    • Injection Volume: Higher volumes may lead to more pronounced ISRs.

  • Solution Pathway:

    • Assess Severity: Grade the ISR according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE). Most ISRs with this compound are reported as Grade 1.[3][4]

    • Symptomatic Management: For mild to moderate reactions, consider applying cold compresses to the site. Over-the-counter analgesics may be used if discomfort is present.

    • Review and Optimize Injection Technique:

      • Ensure proper subcutaneous injection technique.

      • Rotate injection sites with each administration to allow for healing.

      • Avoid areas with inflammation, scarring, or irritation.

    • Consider Splitting the Dose: If a large volume is required, consult the study protocol about the feasibility of administering two smaller volume injections at different sites.

    • Monitor for Systemic Allergic Reactions: While rare with GnRH antagonists, be vigilant for any signs of a systemic hypersensitivity reaction and be prepared to manage it appropriately.[5]

Quantitative Data Summary

The following table summarizes key quantitative data from this compound clinical studies.

Dosing Regimen (Loading Dose + Maintenance)Mean Onset of Castration (Days)Castration Rate at Day 28Mean Duration of Castration (Days)Common Adverse Events (Incidence)
90 mg SC on 3 consecutive days1.77100%55.32Injection Site Reactions (not specified)
180 mg SC on 3 consecutive daysNot specified95%68.95Injection Site Reactions (not specified)
120 mg SC + 120 mg IM (single visit) followed by 120 mg SC every 6 weeks2 (median)62.5%Not maintained to Day 42 (50%)Injection Site Induration (80%), Injection Site Erythema (70%), Hot Flush (42%)
180 mg SC + 180 mg IM (single visit) followed by 180 mg SC every 6 weeks2 (median)97.5%Not maintained to Day 42 (82.5%)Injection Site Induration (80%), Injection Site Erythema (70%), Hot Flush (42%)
360 mg SC + 180 mg IM (single visit) followed by 360 mg SC every 6 weeks (Simulated Phase 3)Not specified≥95% (predicted)Maintained for up to 52 weeks (predicted)Not applicable (simulation)

Data compiled from multiple Phase 2 studies and pharmacokinetic/pharmacodynamic modeling.[3][7][10][11]

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Sample Collection

  • Objective: To characterize the plasma concentration-time profile of this compound and its effect on hormone levels.

  • Procedure:

    • Baseline (Day 0, Pre-dose): Collect blood samples for baseline this compound, testosterone, LH, FSH, and PSA levels.[9][11]

    • Post-Loading Dose (Dense Sampling): Collect blood samples at multiple time points within the first 24-72 hours post-administration to capture the initial absorption phase. A typical schedule might include 1, 2, 4, 6, 10, 24, 48, and 72 hours post-dose.[1][9][11]

    • Maintenance Phase (Sparse Sampling): Collect blood samples at regular intervals throughout the study. For example, on Days 4, 7, 10, 14, 21, 28, and then prior to each subsequent maintenance dose.[9]

    • Sample Handling:

      • Collect blood in appropriate tubes (e.g., EDTA tubes for plasma).

      • Process samples by centrifugation according to the central laboratory's manual.

      • Store plasma or serum frozen at -20°C or below until analysis.

  • Analytical Methods:

    • This compound Concentration: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard method for quantifying this compound in plasma.[1]

    • Hormone Levels (Testosterone, LH, FSH): Immunoassays such as radioimmunoassay (RIA) or chemiluminescent immunoassay (CLIA) are commonly used.[12]

Protocol 2: Monitoring and Management of Adverse Events

  • Objective: To systematically record and manage adverse events throughout the study.

  • Procedure:

    • Injection Site Assessment: At each study visit, the investigator should inspect the injection site(s) and proactively record any reactions, such as erythema, induration, or pain.[3]

    • Adverse Event Querying: At each visit, use open-ended questions to ask participants about any new or worsening symptoms.

    • Vital Signs and ECGs: Measure sitting blood pressure, heart rate, and perform triplicate 12-lead ECGs at baseline and specified intervals during the study to monitor cardiovascular safety.[9]

    • Laboratory Tests: Collect blood for safety laboratory tests (e.g., hematology, clinical chemistry) at screening and regular intervals.[9]

    • Grading and Causality: Grade the severity of all adverse events (e.g., using CTCAE) and assess the potential relationship to the investigational product.

Visualizations

Teverelix_Signaling_Pathway cluster_pituitary Pituitary Gland Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pulsatile Release Pituitary Anterior Pituitary LH LH Pituitary->LH Stimulates Release FSH FSH Pituitary->FSH Stimulates Release Testes Testes (Leydig Cells) Testosterone Testosterone Testes->Testosterone Production GnRH_Receptor GnRH Receptor This compound This compound This compound->GnRH_Receptor Blocks GnRH->GnRH_Receptor Binds to LH->Testes Stimulates

Caption: this compound competitively blocks GnRH receptors on the pituitary.

Teverelix_Troubleshooting_Workflow Start Routine Monitoring: Serum Testosterone Check_T Testosterone > Castrate Threshold? Start->Check_T Confirm_T Repeat Testosterone Measurement Check_T->Confirm_T Yes Continue_Monitoring Continue Routine Monitoring Check_T->Continue_Monitoring No Is_Confirmed Still Elevated? Confirm_T->Is_Confirmed Review_Dosing Review Dosing History & Administration Technique Consult_Protocol Consult Protocol for Dose Adjustment / Shorter Interval Review_Dosing->Consult_Protocol Increase_Monitoring Increase Monitoring Frequency Consult_Protocol->Increase_Monitoring Increase_Monitoring->Start Is_Confirmed->Review_Dosing Yes (Confirmed Escape) Is_Confirmed->Continue_Monitoring No (Lab Error)

Caption: Decision workflow for managing testosterone escape.

References

Troubleshooting inconsistent results in Teverelix experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teverelix. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent suppression of testosterone levels in our animal models. What are the potential causes?

A1: Inconsistent testosterone suppression is a known challenge in this compound experiments and can arise from several factors:

  • Formulation and Administration: this compound is a microcrystalline suspension. Improper handling can lead to inconsistent dosing.

    • Inadequate Suspension: Ensure the vial is thoroughly and consistently agitated before each aspiration to ensure a homogenous suspension of the microcrystals. Settling of the crystals will lead to inaccurate dosing.

    • Injection Technique: Both subcutaneous (SC) and intramuscular (IM) injections have different pharmacokinetic profiles.[1][2] Inconsistent injection depth or technique can alter the release profile of the drug. For instance, an intended IM injection that is too shallow may behave more like an SC depot.

    • Gel Formation: The molar ratio of this compound to its trifluoroacetate (TFA) counter-ion is critical. An incorrect ratio can lead to gel formation, which will impede proper injection and bioavailability.[3]

  • Dosing Regimen: Clinical studies have shown that both the loading and maintenance doses are critical for sustained testosterone suppression.[4][5] An inadequate loading dose may not achieve initial castration levels, while an insufficient or improperly timed maintenance dose will fail to maintain suppression.

  • Animal-Specific Factors: Biological variability between animals, including metabolism and body mass, can influence drug efficacy.

Q2: Our in vitro experiments are showing variable results in GnRH receptor inhibition. What should we check?

A2: Variability in in vitro assays can often be traced back to procedural inconsistencies and the stability of the peptide.

  • Peptide Handling:

    • Storage: Lyophilized this compound should be stored at -20°C or below. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6]

    • Reconstitution: Use sterile, appropriate solvents and follow recommended pH conditions. The solubility profile of the peptide is crucial for accurate concentration.[6]

  • Assay Conditions:

    • Cell Line Integrity: Ensure the cell line expressing the GnRH receptor (e.g., HEK293/GnRHR) is healthy and has consistent receptor expression levels across experiments.

    • Incubation Times: Adhere strictly to the specified incubation times for the assay, as receptor binding and downstream signaling are time-dependent processes.

  • TFA Counter-ion Interference: Trifluoroacetic acid (TFA) is a common counter-ion for synthetic peptides and can interfere with cellular assays. If observing unexpected cell death or erratic growth, consider this as a potential confounding factor.[7]

Q3: We are having difficulty preparing the this compound microcrystalline suspension for injection. What is the correct procedure?

A3: this compound is typically supplied as a lyophilized powder that needs to be reconstituted.

  • Reconstitution Vehicle: A common vehicle used in clinical trials is a 5% mannitol solution in water for injection.[1]

  • Molar Ratio: A crucial factor for forming a stable and injectable microcrystalline suspension is the molar ratio of this compound to trifluoroacetate (TFA). A ratio of at least 1:2.2 (this compound:TFA) is recommended to prevent gel formation.[3]

  • Suspension Homogeneity: After reconstitution, it is vital to ensure the microcrystals are evenly suspended before administration. This typically involves gentle but thorough agitation of the vial.

Data Summary

The following tables summarize key quantitative data from this compound studies.

Table 1: this compound Dosing Regimens and Efficacy in Advanced Prostate Cancer

Dosing RegimenRoute of AdministrationNumber of PatientsMean Duration of Castration (Testosterone < 0.5 ng/mL)
90 mg daily for 3 daysSubcutaneous (SC)Not Specified55.32 days
180 mg daily for 3 daysSubcutaneous (SC)Not Specified68.95 days
120 mg on days 0 and 1Subcutaneous (SC)Not Specified32.45 days
90 mg on days 0 and 7Intramuscular (IM)Not SpecifiedSlower onset of castration (2.4 days)

Data compiled from Phase 2 loading-dose-finding studies.[8]

Table 2: In Vitro Activity of this compound

AssayCell LineConcentration RangeEffect
GnRH-induced Ca2+ increaseHEK293/GnRHR10 nMInhibition
GnRH-induced cAMP accumulationHEK293/GnRHR0.1 nM - 1 µMInhibition
GnRH-induced pERK1/2 and pCREB activationHEK293/GnRHR10 nM - 1 µMInhibition

Data from MedChemExpress product information.

Experimental Protocols

1. In Vitro GnRH Receptor Binding Assay

This protocol is a generalized procedure for assessing the binding of this compound to the GnRH receptor.

  • Materials:

    • HeLa cells expressing HA-tagged GnRH receptors.

    • Culture medium (DMEM with 10% fetal calf serum, 2 mM L-glutamine, 50 IU/ml penicillin, and 50 µg/ml streptomycin).

    • Radiolabeled GnRH antagonist (e.g., 125I-labeled Cetrorelix) for competition binding assays.

    • This compound solutions of varying concentrations.

    • Binding buffer.

    • 96-well plates.

  • Procedure:

    • Culture HeLa cells expressing HA-tagged GnRH receptors in 96-well plates.

    • On the day of the assay, wash the cells with binding buffer.

    • Add varying concentrations of this compound to the wells.

    • Add a fixed concentration of the radiolabeled GnRH antagonist to all wells.

    • Incubate at the appropriate temperature and duration to reach binding equilibrium.

    • Wash the cells to remove unbound radioligand.

    • Lyse the cells and measure the radioactivity in each well using a gamma counter.

    • Calculate the specific binding and determine the IC50 of this compound.

2. In Vivo Testosterone Suppression in a Rodent Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in suppressing testosterone in male rodents.

  • Materials:

    • Male rodents (e.g., rats, mice).

    • This compound microcrystalline suspension.

    • Sterile syringes and needles (appropriate gauge for SC or IM injection).

    • Anesthetic (if required for blood collection).

    • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes).

    • Testosterone ELISA kit.

  • Procedure:

    • Acclimatize animals to the housing conditions.

    • Collect baseline blood samples to determine pre-treatment testosterone levels.

    • Prepare the this compound suspension, ensuring it is homogenous.

    • Administer this compound via subcutaneous (SC) or intramuscular (IM) injection.

      • SC Injection: Tent the loose skin over the shoulders/neck and insert the needle at the base of the tent.

      • IM Injection: Inject into the thigh muscles of the hind limb, taking care to avoid the sciatic nerve.

    • Collect blood samples at predetermined time points post-injection (e.g., 24h, 48h, 7 days, etc.).

    • Separate serum or plasma from the blood samples.

    • Measure testosterone concentrations using a validated ELISA kit.

    • Analyze the data to determine the extent and duration of testosterone suppression.

Visualizations

Teverelix_Signaling_Pathway cluster_pituitary Anterior Pituitary Gonadotrope Cell GnRHR GnRH Receptor G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Gonadotropin_synthesis LH & FSH Synthesis & Secretion Ca_release->Gonadotropin_synthesis Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pulsatile Release This compound This compound This compound->GnRHR Competitively Blocks GnRH->GnRHR Binds to

Caption: this compound competitively blocks the GnRH receptor, inhibiting downstream signaling.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis storage Store this compound at <= -20°C reconstitute Reconstitute with 5% Mannitol storage->reconstitute suspend Ensure Homogenous Suspension reconstitute->suspend dose Accurate Dosing (SC or IM) suspend->dose sampling Timed Blood Sampling dose->sampling measurement Hormone Level Measurement (ELISA) sampling->measurement data_analysis Data Analysis & Interpretation measurement->data_analysis

Caption: A typical experimental workflow for in vivo this compound studies.

Troubleshooting_Logic cluster_prep_issues Preparation Issues cluster_admin_issues Administration Issues cluster_assay_issues Assay Issues start Inconsistent Results? check_prep Review Preparation Protocol start->check_prep check_admin Verify Administration Technique start->check_admin check_assay Validate Assay Parameters start->check_assay check_dosing Assess Dosing Regimen start->check_dosing storage Improper Storage? check_prep->storage route Incorrect Route (SC vs IM)? check_admin->route reagents Reagent Stability? check_assay->reagents reconstitution Incorrect Reconstitution? storage->reconstitution suspension Inhomogenous Suspension? reconstitution->suspension technique Inconsistent Technique? route->technique cells Cell Line Viability? reagents->cells timing Incorrect Timing? cells->timing

Caption: A logical flow for troubleshooting inconsistent this compound experiment results.

References

Improving the bioavailability of Teverelix in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for improving the bioavailability of Teverelix in experimental setups. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and pharmacokinetic data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It works by competitively and reversibly binding to GnRH receptors in the pituitary gland.[1][3] This binding action suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn leads to a rapid reduction in testosterone production in males and estradiol in females.[1][4]

Q2: What is the formulation of this compound used in experiments?

A2: this compound is typically formulated as a trifluoroacetate (TFA) salt.[4] This formulation, when reconstituted, forms a microcrystalline aqueous suspension that acts as a depot upon injection, allowing for a sustained release of the drug.[5][6]

Q3: How is this compound administered in experimental setups?

A3: this compound is administered parenterally, either through subcutaneous (SC) or intramuscular (IM) injection.[7] The route of administration significantly impacts the release characteristics and pharmacokinetic profile of the drug.[1][4][8]

Q4: What is the primary challenge in achieving optimal bioavailability with this compound?

A4: The main challenge lies in delivering a sufficiently high initial concentration of this compound to saturate the pituitary GnRH receptors and then maintaining an effective concentration for a sustained period.[9] This requires careful consideration of the dose, administration route, and the depot-forming properties of the formulation.

Q5: Are there different release phases for this compound after injection?

A5: Yes, this compound exhibits a biphasic release profile.[1][4][10] An initial rapid release phase is followed by a slower, sustained release phase from the depot formed at the injection site.[1][4][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in plasma concentrations between subjects. - Improper injection technique leading to variable depot formation.- Differences in vascularization or fat content at the injection site.[4]- Ensure consistent injection depth and speed.- Use a consistent anatomical location for injections.- For SC injections, consider the abdominal wall; for IM, the gluteal muscle.[5][7]
Unexpectedly rapid clearance of the drug. - "Dose dumping," where the depot fails to form correctly, leading to a rapid release of the entire dose.[10]- Ensure the this compound TFA is properly reconstituted to form a microcrystalline suspension.- Avoid overly vigorous agitation after reconstitution, which could alter particle size.
Injection site reactions (e.g., induration). - The formation of a gel-like depot, particularly with subcutaneous injections.[5]- This is an expected physicochemical property of the this compound depot formulation and is typically mild and transient.[5]- Monitor the injection site and note the size and duration of any reactions. Ensure the reaction resolves over time as the depot is absorbed.[5]
Slower than expected onset of testosterone suppression. - Intramuscular administration can have a slower onset of castration compared to subcutaneous administration.[5][9]- For a more rapid onset, consider subcutaneous administration for the initial loading dose.[5][9]- If using IM, be aware of the potentially delayed onset when planning sampling time points.
Failure to achieve or maintain castrate levels of testosterone. - Insufficient loading or maintenance dose.- The dosing regimen is critical. Consider a loading dose to quickly achieve therapeutic levels, followed by maintenance doses to sustain them.[7][9]- Refer to pharmacokinetic data to select an appropriate starting dose and regimen for your experimental model.

Data Presentation

Pharmacokinetic Parameters of this compound Following Single Doses in Healthy Male Subjects
Dose and Route N Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL)
60 mg SC817.5 (± 6.3)2.5 (1.0 - 18.0)164 (± 69)
90 mg SC827.8 (± 11.2)2.8 (1.0 - 24.0)309 (± 153)
120 mg SC835.1 (± 11.5)4.0 (2.0 - 24.1)412 (± 138)
90 mg IM832.2 (± 10.9)2.0 (1.0 - 12.0)370 (± 142)

Data presented as mean (± standard deviation) for Cmax and AUC, and median (range) for Tmax. Data extracted from a Phase 1 clinical study in healthy adult subjects.[1][4]

Experimental Protocols

Preparation of this compound for Injection

This protocol describes the reconstitution of lyophilized this compound TFA powder for parenteral administration.

Materials:

  • This compound TFA (lyophilized powder)

  • 5% (w/v) mannitol in sterile water for injection

  • Sterile vials and syringes

Procedure:

  • Aseptically add the required volume of 5% mannitol solution to the vial containing the this compound TFA powder to achieve a final concentration of 75 mg/mL.[5]

  • Gently swirl the vial to facilitate reconstitution. Avoid vigorous shaking to prevent foaming and potential aggregation.

  • Visually inspect the solution to ensure it is a uniform, microcrystalline suspension before drawing it into the syringe.

  • Administer the suspension immediately after reconstitution via the desired route (subcutaneous or intramuscular).

Quantification of this compound in Plasma using LC-MS/MS (Template)

This is a template protocol for the quantification of this compound in plasma. Specific parameters may require optimization.

Materials:

  • Plasma samples

  • Acetonitrile

  • Formic acid

  • Internal standard (a stable isotope-labeled version of this compound or another suitable peptide)

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 20 µL of the internal standard solution.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 column suitable for peptide separation

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate this compound from endogenous plasma components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound spiked into blank plasma and processed alongside the experimental samples.

    • Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios (this compound/Internal Standard) against the calibration curve.

Mandatory Visualizations

This compound Mechanism of Action

Teverelix_Mechanism cluster_pituitary Pituitary Gonadotrope Cell cluster_extracellular Extracellular Space GnRHR GnRH Receptor Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC LHFSH LH & FSH Synthesis and Secretion Ca_release->LHFSH Stimulates PKC->LHFSH Stimulates GnRH GnRH GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Binds & Blocks Teverelix_Workflow prep 1. This compound Reconstitution (75 mg/mL in 5% Mannitol) admin 2. Administration (Subcutaneous or Intramuscular) prep->admin sampling 3. Blood Sample Collection (Pharmacokinetic Time Points) admin->sampling processing 4. Plasma Separation (Centrifugation) sampling->processing analysis 5. LC-MS/MS Analysis (Quantification of this compound) processing->analysis pk_pd 6. Pharmacokinetic & Pharmacodynamic Analysis analysis->pk_pd

References

Validation & Comparative

A Head-to-Head Comparison: Teverelix vs. Leuprolide for Androgen Deprivation Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Teverelix, a gonadotropin-releasing hormone (GnRH) antagonist, and Leuprolide, a GnRH agonist. While direct head-to-head clinical trials are not extensively published, this document synthesizes available clinical data for each compound and leverages comparative studies of their respective drug classes to offer a comprehensive overview for research and development professionals. The focus is on mechanism of action, pharmacodynamics, efficacy, and safety, supported by experimental data and protocols.

Mechanism of Action: A Fundamental Divergence

The primary difference between this compound and Leuprolide lies in their interaction with the GnRH receptors in the pituitary gland. This compound acts as a direct blocker, while Leuprolide initially stimulates before inducing downregulation.

  • This compound (GnRH Antagonist): As a GnRH antagonist, this compound competitively and reversibly binds to GnRH receptors in the pituitary gland.[1][2][3] This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid decrease in testosterone production without an initial surge.[4][5][6]

  • Leuprolide (GnRH Agonist): Leuprolide is a potent GnRH receptor agonist.[7][8] Upon administration, it initially causes a surge in LH and FSH secretion, leading to a transient increase in testosterone levels, a phenomenon known as "testosterone flare" or "tumor flare".[9][10][11][12] Continuous administration leads to the downregulation and desensitization of pituitary GnRH receptors, which ultimately suppresses gonadotropin secretion and reduces testosterone to castrate levels.[9][10][13]

cluster_this compound This compound (GnRH Antagonist) cluster_Leuprolide Leuprolide (GnRH Agonist) GnRH_T GnRH Receptor Pituitary_T Pituitary LH_FSH_T LH / FSH Pituitary_T->LH_FSH_T Immediate Decrease This compound This compound This compound->GnRH_T Blocks Testosterone_T Testosterone LH_FSH_T->Testosterone_T Rapid Decrease GnRH_L GnRH Receptor Pituitary_L Pituitary LH_FSH_L LH / FSH Pituitary_L->LH_FSH_L Initial Surge Leuprolide Leuprolide Leuprolide->GnRH_L Overstimulates Downregulation Receptor Downregulation Leuprolide->Downregulation Testosterone_L Testosterone LH_FSH_L->Testosterone_L Initial Flare LH_FSH_L->Testosterone_L Eventual Decrease Downregulation->LH_FSH_L Eventual Decrease

Caption: Contrasting mechanisms of this compound (Antagonist) and Leuprolide (Agonist).

Pharmacodynamic & Efficacy Comparison

The differing mechanisms of action directly translate to distinct pharmacodynamic profiles, particularly concerning the speed of testosterone suppression.

ParameterThis compound (GnRH Antagonist)Leuprolide (GnRH Agonist)
Onset of Testosterone Suppression Rapid; median of 1-2 days to reach castrate levels (<50 ng/dL).[4][14][15][16]Slow; median of 21-28 days to reach castrate levels.[4][17][18]
Testosterone Flare Absent.[4][5]Present; transient surge in testosterone during the first 1-2 weeks.[10][11][19]
LH & FSH Suppression Immediate and sustained suppression.[2][4][6]Initial surge followed by suppression due to receptor downregulation.[9][13]
Sustained Castration (Through 48 Weeks) Data from Phase 2 trials show challenges in maintaining castration with some dosing regimens.[15][16] A 180mg SC/IM loading dose achieved a 97.5% castration rate at Day 28, but this was not fully maintained to Day 42 (82.5%).[15][16]Established efficacy. Clinical trials show sustained testosterone suppression in 88.8% to 95% of men, depending on the study and formulation.[19][20]
PSA Response Rapid decrease in PSA levels, observed as early as Day 7.[4] In a Phase 2 study, PSA responses of ≥50% were seen in 75% of patients by day 168.[16]PSA levels may initially rise before decreasing. Studies on other GnRH antagonists have shown a faster PSA reduction compared to leuprolide.[21]

Safety & Tolerability Profile

While both drug classes induce side effects related to androgen deprivation (e.g., hot flashes), their distinct mechanisms contribute to different safety considerations, particularly regarding testosterone flare and potential cardiovascular risks.

ParameterThis compound (GnRH Antagonist)Leuprolide (GnRH Agonist)
Common Adverse Events Injection site reactions (induration, erythema) are most common.[15][16] Hot flushes are also reported.[15][16] Overall, it was generally well-tolerated in Phase 2 studies.[4][14]Hot flashes, mood swings, and injection site pain are common.[10][13]
Testosterone Flare-Related Risks Not applicable. This avoids the risk of clinical flare symptoms like bone pain or urinary obstruction.[5][11]Can cause a clinical flare, potentially leading to worsening of symptoms. Antiandrogen co-therapy is often required to mitigate this risk.[10][11]
Cardiovascular Safety GnRH antagonists as a class are hypothesized to have a better cardiovascular safety profile.[11][14] Head-to-head trials of other antagonists (Relugolix) versus Leuprolide showed a lower incidence of major adverse cardiovascular events (MACE) in the antagonist group (2.9% vs. 6.2%).[20][22]Associated with an increased risk of high blood sugar, diabetes, and cardiovascular events.[11][19]
Allergic Reactions Phase 2 studies reported no signs of systemic allergic reactions.[4]Allergic reactions have been reported.[19]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical data. Below are summaries of typical experimental designs for this compound and Leuprolide studies.

This compound: Phase 2, Open-Label, Dose-Finding Study (Adapted from NCT04693507 and published results)[15][16]
  • Objective: To evaluate the efficacy and safety of different loading and maintenance dose regimens of this compound in patients with advanced prostate cancer.

  • Study Design: An adaptive, Phase 2, open-label, multicenter trial.

  • Patient Population: Adult males with histologically confirmed advanced prostate cancer for whom androgen deprivation therapy is indicated.

  • Dosing Regimens Investigated:

    • Loading Dose (Day 0): A combined subcutaneous (SC) and intramuscular (IM) injection, e.g., 180 mg SC + 180 mg IM, administered at a single visit.[15][16]

    • Maintenance Dose: 6-weekly SC injections (e.g., 180 mg) up to Day 168.[15][16]

  • Primary Endpoint: The proportion of patients achieving and maintaining serum testosterone suppression to castrate levels (< 0.5 ng/mL or < 50 ng/dL) at Day 28.[15][16]

  • Secondary Endpoints:

    • Time to castration.

    • Maintenance of castration throughout the study period.

    • Changes in serum PSA, LH, and FSH levels.[16]

    • Safety and tolerability, with proactive recording of injection site reactions (ISRs).[15][16]

  • Hormone Measurement: Serum testosterone, LH, and FSH measured at a central laboratory using validated immunoassays (e.g., RIA, IRMA, or CLIA).[4]

Leuprolide: Phase 3, Open-Label Study (Representative Protocol)[17][18]
  • Objective: To evaluate the safety and efficacy of a depot formulation of Leuprolide in patients with advanced prostate cancer.

  • Study Design: A Phase 3, open-label, multicenter study.

  • Patient Population: Patients with Stage D2 prostate cancer who have not previously received systemic treatment.[17][18]

  • Dosing Regimen: Leuprolide acetate depot suspension (e.g., 7.5 mg) injected intramuscularly every 4 weeks for a 24-week period.[17][18]

  • Primary Endpoint: Achievement and maintenance of castrate serum testosterone levels (< 50 ng/dL).

  • Secondary Endpoints:

    • Objective response rate (based on progression).

    • Changes in serum LH and PSA levels.

    • Incidence and severity of adverse events.

  • Hormone Measurement: Serum testosterone and LH monitored at baseline and throughout the study period to confirm castration and assess pharmacodynamic effects.[17]

cluster_workflow Typical Clinical Trial Workflow for ADT Screening Patient Screening (Advanced Prostate Cancer, ADT Indicated) Randomization Randomization Screening->Randomization ArmA Arm A: This compound (Loading + Maintenance Doses) Randomization->ArmA Group 1 ArmB Arm B: Leuprolide (Depot Injection) Randomization->ArmB Group 2 FollowUp Follow-Up Visits (e.g., Weeks 1, 2, 4, then monthly) ArmA->FollowUp ArmB->FollowUp DataCollection Data Collection: - Serum Testosterone, LH, FSH, PSA - Adverse Events (AEs) - Injection Site Reactions (ISRs) FollowUp->DataCollection Analysis Endpoint Analysis: - % Achieving Castration - Time to Castration - Safety Profile Comparison DataCollection->Analysis

Caption: Generalized workflow for a comparative ADT clinical trial.

Summary and Conclusion

This compound, as a GnRH antagonist, offers a distinct pharmacological profile compared to the GnRH agonist Leuprolide. Its primary advantages are the rapid onset of testosterone suppression and the avoidance of a testosterone flare, which eliminates the need for concomitant antiandrogen therapy and may reduce the risk of clinical flare in patients with advanced disease.[4][5][11]

Conversely, Leuprolide is a long-established standard of care with multiple approved long-acting formulations and a vast body of clinical data supporting its efficacy in maintaining long-term testosterone suppression.[19][23]

The key challenge highlighted in this compound's clinical development has been optimizing a dosing regimen that can consistently maintain castrate testosterone levels over an extended period.[15][16] Furthermore, while data from other GnRH antagonists suggest a potential cardiovascular benefit over agonists, this would need to be confirmed in dedicated, large-scale head-to-head trials for this compound itself.[14][20]

For drug development professionals, the choice between an antagonist and agonist approach involves a trade-off between the rapid, flare-free castration of antagonists and the established, long-term efficacy of agonists. The development of novel antagonists like this compound aims to match the sustained efficacy of agonists while retaining the inherent mechanistic advantages of the antagonist class.

References

A Comparative Review of Teverelix Pharmacokinetics: Insights from Human and Analogous Animal Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacokinetic profile of Teverelix, a gonadotropin-releasing hormone (GnRH) antagonist, is crucial for its development and clinical application. This guide provides a detailed comparison of this compound pharmacokinetics in humans alongside available data from other GnRH antagonists in various animal species, offering valuable insights for researchers, scientists, and drug development professionals.

Due to the limited availability of published preclinical pharmacokinetic data for this compound in animal models, this guide leverages human clinical trial data for this compound and compares it with the pharmacokinetic profiles of other GnRH antagonists in relevant animal species. This approach provides a broader context for understanding the potential cross-species differences and similarities in the disposition of this class of drugs.

Cross-Species Pharmacokinetic Comparison

The pharmacokinetic profile of this compound in humans is characterized by a unique biphasic release pattern following both subcutaneous (SC) and intramuscular (IM) administration. An initial rapid release phase is followed by a prolonged slow-release phase, which is thought to be due to the formation of a depot at the injection site[1][2]. This biphasic profile influences the drug's sustained therapeutic effect.

In contrast to the extensive data available for humans, specific pharmacokinetic parameters for this compound in common preclinical species such as rats and monkeys have not been detailed in publicly accessible literature. However, data from other GnRH antagonists can provide a comparative framework. For instance, the oral GnRH antagonist SHR7280 has shown high oral bioavailability in rats (63.1%) and dogs (64.5%), with a short half-life in both species. Another GnRH antagonist, cetrorelix, has been studied in rats and dogs, with population pharmacokinetic models describing its disposition.

The following table summarizes the available pharmacokinetic data for this compound in humans and provides a comparative look at other GnRH antagonists in animal species.

ParameterThis compound (Humans)Cetrorelix (Rats)Cetrorelix (Dogs)
Administration Route Subcutaneous (SC), Intramuscular (IM)Intravenous (IV), Subcutaneous (SC)Intravenous (IV), Subcutaneous (SC)
Absorption Biphasic release with an initial rapid phase followed by a slow-release phase from a depot.Saturable absorption after SC injection.N/A
Bioavailability N/A100% (IV)97% (IV)
Elimination Half-life (t½) N/A3.0 hours (IV)9.3 hours (IV)
Key Characteristics Maximum concentration and exposure increase in an approximately dose-proportional manner for SC doses. Prolonged pharmacodynamic effects with IM administration compared to SC.[1][2]Longer duration of testosterone suppression at higher doses.N/A

Table 1: Comparative Pharmacokinetics of GnRH Antagonists

Experimental Protocols

The data presented in this guide are derived from various clinical and preclinical studies. The following outlines the general methodologies employed in these types of investigations.

Human Pharmacokinetic Studies (this compound)

Phase 1 clinical trials for this compound typically involve open-label, parallel-design, single-dose studies in healthy adult subjects[1][2].

  • Subjects: Healthy adult males are often recruited for initial pharmacokinetic studies.

  • Dosing: this compound is administered as a single subcutaneous or intramuscular injection at varying dose levels (e.g., 60 mg, 90 mg, 120 mg)[1].

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration to measure plasma concentrations of this compound.

  • Analytical Method: this compound concentrations in plasma are quantified using validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Animal Pharmacokinetic Studies (General GnRH Antagonists)

Preclinical pharmacokinetic studies for GnRH antagonists like cetrorelix are conducted in various animal models, including rats and dogs.

  • Animal Models: Male rats and dogs are commonly used species for these studies.

  • Dosing: The drug is administered via intravenous and subcutaneous routes to assess absolute bioavailability and absorption characteristics.

  • Sample Collection: Blood samples are collected serially from the animals at specified time points post-dosing.

  • Analytical Method: Plasma concentrations of the drug are determined using sensitive and specific analytical techniques like LC-MS/MS.

  • Pharmacokinetic Modeling: Population pharmacokinetic models are often developed to describe the drug's absorption, distribution, metabolism, and excretion (ADME) properties and to characterize the relationship between drug concentration and pharmacodynamic effects (e.g., testosterone suppression).

This compound Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the typical workflow of a pharmacokinetic study, the following diagrams are provided.

Teverelix_Signaling_Pathway This compound This compound GnRH_Receptor GnRH Receptor (Pituitary Gland) This compound->GnRH_Receptor Binds to Pituitary Pituitary Gland LH_FSH LH & FSH Release Inhibition Pituitary->LH_FSH Blocks Gonads Gonads (Testes/Ovaries) LH_FSH->Gonads Reduces stimulation of Testosterone_Estradiol Decreased Testosterone/ Estradiol Production Gonads->Testosterone_Estradiol Leads to

Caption: Mechanism of action of this compound.

PK_Study_Workflow Subject_Recruitment Subject Recruitment (Human or Animal) Dose_Administration This compound Administration (SC or IM) Subject_Recruitment->Dose_Administration Blood_Sampling Serial Blood Sampling Dose_Administration->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Data_Interpretation Data Interpretation & Reporting PK_Analysis->Data_Interpretation

Caption: A typical experimental workflow for a pharmacokinetic study.

References

A Comparative Guide for Researchers: Teverelix versus Cetrorelix in the Context of In Vitro Fertilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in the field of assisted reproductive technology (ART), the selection of a gonadotropin-releasing hormone (GnRH) antagonist is a critical step in controlled ovarian stimulation (COS) protocols for in vitro fertilization (IVF). This guide provides a detailed comparison of Teverelix and Cetrorelix, two peptidic GnRH antagonists, to inform research and clinical trial design. While Cetrorelix is a well-established agent in IVF, this compound is a newer compound with limited, but emerging, data. This comparison is based on the currently available scientific literature.

Mechanism of Action and Signaling Pathways

Both this compound and Cetrorelix are GnRH antagonists that competitively and reversibly bind to GnRH receptors in the pituitary gland.[1][2] This action blocks the endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby preventing a premature LH surge during COS.[1][2]

The binding of GnRH to its receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq/11 protein, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium (Ca2+) and activation of protein kinase C (PKC), which are crucial for gonadotropin synthesis and secretion.[3] GnRH antagonists prevent this signaling cascade.

An in vitro study comparing the signaling of this compound, Cetrorelix, and another GnRH antagonist, Ganirelix, in HEK293 cells transfected with the GnRH receptor, provided the following insights:

  • Inhibition of GnRH-induced Calcium Signaling: Cetrorelix demonstrated a higher potency in inhibiting GnRH-activated calcium signaling compared to this compound and Ganirelix.

  • Inhibition of GnRH-mediated cAMP Accumulation: In transfected SH-SY5Y cells, Cetrorelix was also found to be more potent than the other antagonists in reducing GnRH-mediated cyclic adenosine monophosphate (cAMP) accumulation.

  • Inhibition of pERK1/2 and pCREB Activation: All three antagonists inhibited the phosphorylation of ERK1/2 and CREB at similar doses.

It is important to note that these are in vitro findings and their direct clinical correlation in IVF outcomes requires further investigation.

GnRH_Signaling_Pathway cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates This compound This compound This compound->GnRHR Competitively Binds & Inhibits Cetrorelix Cetrorelix Cetrorelix->GnRHR Competitively Binds & Inhibits G_protein Gq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_synthesis Gonadotropin (LH, FSH) Synthesis & Secretion Ca_release->Gonadotropin_synthesis MAPK MAPK Pathway PKC->MAPK MAPK->Gonadotropin_synthesis

Figure 1: Simplified GnRH signaling pathway and the inhibitory action of this compound and Cetrorelix.

Data Presentation: A Comparative Overview

Direct comparative clinical trial data between this compound and Cetrorelix in an IVF setting is not currently available in published literature. The following tables summarize the available data for each compound. It is crucial to note that the data for this compound is primarily from studies in men or healthy women for other indications and may not be directly comparable to Cetrorelix data from IVF patient populations.

Table 1: Pharmacokinetic and Pharmacodynamic Properties
ParameterThis compoundCetrorelix
Mechanism of Action Competitive GnRH receptor antagonist[1]Competitive GnRH receptor antagonist[2]
Administration Subcutaneous (SC) or Intramuscular (IM) injection[4]Subcutaneous (SC) injection[2]
Onset of Action Rapid suppression of LH and FSH[1]Suppression of plasma LH and FSH within 8 hours[2]
Half-life Biphasic release with a slow-release phase from a depot[4]~30 hours (single injection), up to 80 hours (multiple injections)[2]
Hormonal Suppression Dose-dependent suppression of LH, FSH, and Estradiol (E2). In healthy women, can suppress E2 to 20-50 pg/mL for up to 6 weeks.[4]Dose-dependent suppression of LH and FSH.[2]
Histamine Release Weak in vitro histamine-releasing properties (EC50: 81 µg/mL)[1]Higher in vitro histamine-releasing properties compared to this compound (EC50: 1.3 µg/mL)[1]
Table 2: Clinical Application and Efficacy in IVF (Cetrorelix)

Note: Equivalent data for this compound in an IVF population is not available.

ParameterCetrorelix
Indication in IVF Prevention of premature LH surges during controlled ovarian stimulation.[2]
Dosage Regimens - Multiple dose: 0.25 mg daily.[2]- Single dose: 3 mg.[5]
Efficacy Effective in preventing premature LH surges.[2] Pregnancy rates are generally considered comparable to GnRH agonist protocols, though some meta-analyses suggest a slight, non-significant reduction.[6][7]
Ovarian Hyperstimulation Syndrome (OHSS) Associated with a lower incidence of OHSS compared to GnRH agonist protocols.[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for Cetrorelix in IVF and a summary of the methodology from a Phase 1 study of this compound.

Cetrorelix in a Flexible Multiple-Dose Antagonist Protocol for IVF

This protocol is a common approach in clinical practice and research.

  • Patient Selection: Infertile women undergoing IVF/ICSI, typically with regular menstrual cycles. Exclusion criteria often include significant endocrine disorders, severe endometriosis, or a history of poor response to ovarian stimulation.

  • Ovarian Stimulation:

    • Initiation of recombinant FSH (rFSH) or human menopausal gonadotropin (hMG) is typically on day 2 or 3 of the menstrual cycle.

    • The starting dose of gonadotropins is individualized based on patient characteristics such as age, antral follicle count (AFC), and anti-Müllerian hormone (AMH) levels.

    • Follicular growth is monitored via transvaginal ultrasound and serum estradiol levels.

  • Cetrorelix Administration:

    • Daily subcutaneous injections of 0.25 mg Cetrorelix are initiated when the lead follicle reaches a diameter of ≥ 14 mm or on a fixed day of stimulation (e.g., day 5 or 6).

    • Cetrorelix administration continues daily until the day of ovulation trigger.

  • Ovulation Trigger:

    • When at least two to three follicles reach a mean diameter of 17-18 mm, final oocyte maturation is triggered with human chorionic gonadotropin (hCG) or a GnRH agonist.

  • Oocyte Retrieval and Fertilization:

    • Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration approximately 34-36 hours after the trigger injection.

    • Oocytes are then fertilized in vitro with sperm, and embryo development is monitored.

  • Embryo Transfer:

    • One or two embryos are transferred into the uterus, typically on day 3 or day 5 of development.

  • Luteal Phase Support:

    • Progesterone supplementation is provided to support the endometrium and early pregnancy.

This compound Phase 1 Study in Healthy Male Subjects (Summary of Methodology)

While not an IVF protocol, this provides insight into how this compound has been studied clinically.

  • Study Design: Open-label, parallel-design, single-center, single-dose study.[4]

  • Participants: Healthy older male subjects.[4]

  • Intervention: Single subcutaneous (60, 90, and 120 mg) or intramuscular (90 mg) injections of this compound trifluoroacetate.[4]

  • Pharmacokinetic Assessments: Blood samples were collected at numerous time points pre- and post-dose (up to day 85) to determine the pharmacokinetic profile of this compound.[4]

  • Pharmacodynamic Assessments: Serum levels of LH, FSH, and total testosterone were measured at various time points to assess the extent and duration of hormonal suppression.[4]

  • Safety Assessments: Monitoring of adverse events, injection site reactions, clinical laboratory tests, vital signs, and electrocardiograms.[4]

IVF_Workflow_Comparison cluster_Cetrorelix Cetrorelix Protocol cluster_Teverelix_Hypothetical Hypothetical this compound Protocol (for research) C_Start Start Ovarian Stimulation (Day 2-3) C_Stim Gonadotropin Injections C_Start->C_Stim C_Monitor Follicular Monitoring C_Stim->C_Monitor C_Antagonist Start Cetrorelix 0.25mg daily (Lead follicle ≥14mm) C_Monitor->C_Antagonist C_Trigger Trigger Ovulation (hCG or GnRH Agonist) C_Antagonist->C_Trigger C_OPU Oocyte Pick-Up C_Trigger->C_OPU C_ET Embryo Transfer C_OPU->C_ET End_Node Outcome Assessment C_ET->End_Node Pregnancy Test T_Start Start Ovarian Stimulation (Day 2-3) T_Stim Gonadotropin Injections T_Start->T_Stim T_Monitor Follicular Monitoring T_Stim->T_Monitor T_Antagonist Administer this compound (Dosage and timing to be determined) T_Monitor->T_Antagonist T_Trigger Trigger Ovulation (hCG or GnRH Agonist) T_Antagonist->T_Trigger T_OPU Oocyte Pick-Up T_Trigger->T_OPU T_ET Embryo Transfer T_OPU->T_ET T_ET->End_Node Pregnancy Test Start_Node Patient Selection Start_Node->C_Start Start_Node->T_Start

Figure 2: Comparative workflow of a standard Cetrorelix IVF protocol and a hypothetical this compound protocol for research purposes.

Discussion and Future Research Directions

Cetrorelix is a well-characterized GnRH antagonist with a substantial body of evidence supporting its efficacy and safety in IVF protocols. Its use is associated with a reduced risk of OHSS compared to GnRH agonists, making it a valuable tool in modern ART.[2]

This compound, on the other hand, is in a much earlier stage of development for applications in female reproductive health. The available data suggests it is a potent GnRH antagonist with a long duration of action and a potentially favorable safety profile with regard to histamine release.[1][4] The ability of this compound to suppress estradiol levels in healthy women for an extended period indicates its potential for use in COS protocols.[4] However, the lack of clinical data in an IVF setting is a significant limitation.

For researchers, this compound presents an interesting candidate for investigation. Key research questions that need to be addressed include:

  • Dose-finding studies in women undergoing COS: Determining the optimal dose and timing of this compound administration to effectively prevent a premature LH surge while minimizing any potential negative impact on oocyte and embryo quality.

  • Direct comparative trials against Cetrorelix: Randomized controlled trials are needed to directly compare the efficacy and safety of this compound and Cetrorelix in IVF, with primary endpoints such as live birth rates, and secondary endpoints including the number of oocytes retrieved, fertilization rates, embryo quality, and incidence of OHSS.

  • Impact on endometrial receptivity: Investigating the effect of this compound on the endometrium to ensure it does not negatively impact implantation.

  • Patient convenience and satisfaction: The long-acting formulation of this compound could potentially reduce the number of injections required, which may improve patient experience. This is a relevant parameter to assess in future studies.

References

A Comparative Analysis of Teverelix and Ganirelix: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of two prominent GnRH antagonists, Teverelix and Ganirelix, this guide provides a comparative analysis of their mechanism of action, pharmacokinetics, safety, and clinical application based on available scientific studies. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Executive Summary

This compound and Ganirelix are synthetic decapeptides that function as potent antagonists to the gonadotropin-releasing hormone (GnRH) receptor.[1][2] They elicit a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), distinguishing them from GnRH agonists which cause an initial hormonal flare.[3][4] Ganirelix is well-established in assisted reproductive technologies (ART) for preventing premature LH surges during controlled ovarian stimulation.[4][5] this compound, a newer-generation antagonist, has been investigated for long-acting applications in hormone-dependent conditions such as prostate cancer, benign prostatic hyperplasia (BPH), and endometriosis.[6][7][8] Key differences lie in their formulation, intended duration of action, and safety profiles, particularly concerning histamine release.

Mechanism of Action: Competitive GnRH Receptor Blockade

Both this compound and Ganirelix share a common mechanism of action. They competitively and reversibly bind to GnRH receptors on the gonadotroph cells in the anterior pituitary gland.[4][6][9] This binding blocks the action of endogenous GnRH, leading to an immediate and profound suppression of LH and FSH secretion.[2][10] The downstream effect is a rapid reduction in gonadal steroid production—testosterone in males and estradiol in females.[6][10] This direct "off" mechanism avoids the initial surge in hormone levels seen with GnRH agonists.[3]

GnRH_Antagonist_Pathway cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Antagonist Action cluster_3 Gonads (Testes/Ovaries) GnRH GnRH Pituitary GnRH Receptor on Gonadotroph Cell GnRH->Pituitary Stimulates (+) LHFSH LH & FSH Release Pituitary->LHFSH Stimulates (+) Antagonist This compound or Ganirelix Antagonist->Pituitary Blocks (-) Gonads Gonadal Steroid Production Hormones Testosterone / Estradiol Gonads->Hormones Produces LHFSH->Gonads Stimulates (+)

Caption: GnRH antagonist mechanism of action.

Comparative Pharmacokinetics and Pharmacodynamics

While both are peptide antagonists, their pharmacokinetic profiles are tailored for different clinical applications. Ganirelix is designed for daily administration and rapid clearance, whereas this compound is formulated for a prolonged, long-acting release.[6][9]

ParameterThis compoundGanirelixSource(s)
Administration Route Subcutaneous (SC) or Intramuscular (IM)Subcutaneous (SC)[2][10]
Bioavailability Depot formation limits systemic diffusion~91.1%[2][6]
Time to Max. Conc. (Tmax) Biphasic release: initial rapid phase followed by slow release from depot~1.1 hours[2][10]
Elimination Half-life (t1/2) Prolonged due to depot formulation (duration of castration >30 days)~16.2 hours[9][11]
Key Application Long-term suppression for conditions like prostate cancerShort-term prevention of premature LH surge in ART[7][9]
Hormone Suppression Dose-dependent suppression of LH, FSH, and Testosterone/Estradiol for weeksRapid suppression of LH and FSH; levels return to baseline within 2 days of last injection[2][6]

Safety Profile: Histamine Release

A key differentiating factor among early-generation GnRH antagonists was their propensity to cause histamine-mediated allergic reactions. Both this compound and Ganirelix are third-generation antagonists designed for minimal histamine-releasing properties.[3][5] However, comparative studies show a gradient of activity among different antagonists.

An ex vivo study using human skin samples demonstrated significant differences in histamine release potential.[12][13]

GnRH AntagonistHistamine Release Capacity ThresholdRelative Increase at 100 µg/mLSource(s)
This compound EC50 = 81 µg/mLNot directly compared in this study[5]
Ganirelix >10 µg/mL81 ± 27% (non-significant)[12][13]
Cetrorelix >3 µg/mL279 ± 46% (significant)[12][13]
Abarelix >3 µg/mL362 ± 58% (at 300 µg/mL, significant)[12][13]
Degarelix >30 µg/mLNo significant effect[12][13]

These data suggest that while Ganirelix has a low potential for histamine release, this compound also exhibits weak histamine-releasing properties in vitro.[5][12] This characteristic represents a significant safety improvement over first-generation compounds.[5]

Experimental Protocols

Protocol: Clinical Trial for Prevention of Premature LH Surge (Ganirelix)

This protocol is synthesized from methodologies used in multiple clinical trials for ART.[14][15][16]

  • Patient Selection: Infertile women eligible for ART are screened. Exclusion criteria include conditions like severe endometriosis or a history of Ovarian Hyperstimulation Syndrome (OHSS).[16]

  • Ovarian Stimulation: On day 2 or 3 of the menstrual cycle, patients begin daily injections of recombinant FSH (rFSH) at a starting dose of 150-200 IU to stimulate follicular growth.[15]

  • Antagonist Administration: When the lead follicle reaches a diameter of ≥14 mm as measured by transvaginal ultrasound, daily subcutaneous administration of Ganirelix (0.25 mg) is initiated.[14][16]

  • Monitoring: Follicular growth and serum hormone levels (LH, E2) are monitored regularly. The rFSH dose may be adjusted based on ovarian response.[15]

  • Triggering Ovulation: When at least three follicles reach a diameter of ≥17 mm, a single injection of human chorionic gonadotropin (hCG) is administered to induce final oocyte maturation.[15]

  • Oocyte Retrieval: Transvaginal oocyte retrieval is performed 36 hours after the hCG trigger.[16]

  • Primary Endpoint: The primary efficacy measure is the percentage of patients who do not experience a premature LH surge, typically defined as an LH level <10 IU/L on the day of hCG administration.[14]

IVF_Workflow Screen Patient Screening Stim Start rFSH (Cycle Day 2-3) Screen->Stim Monitor1 Ultrasound & Hormone Monitoring Stim->Monitor1 Decision1 Lead Follicle ≥ 14mm? Monitor1->Decision1 Decision1->Monitor1 No Antagonist Start Ganirelix (0.25mg daily) Decision1->Antagonist Yes Monitor2 Continued Monitoring Antagonist->Monitor2 Decision2 ≥3 Follicles ≥ 17mm? Monitor2->Decision2 Decision2->Monitor2 No Trigger Administer hCG Trigger Decision2->Trigger Yes Retrieval Oocyte Retrieval (36h post-trigger) Trigger->Retrieval

Caption: Typical workflow for a GnRH antagonist protocol in ART.
Protocol: Phase 1 Pharmacokinetic and Safety Study (this compound)

This protocol is based on the design of Phase 1 studies for this compound in healthy male subjects.[6][8]

  • Subject Enrollment: Healthy adult male volunteers are enrolled after a screening period of up to 28 days to confirm eligibility.[8]

  • Study Design: The study is an open-label, parallel-design, single-dose trial. Subjects are assigned to different treatment groups to receive a single dose of this compound via subcutaneous (SC) or intramuscular (IM) injection at varying dose levels (e.g., 60 mg, 90 mg, 120 mg).[6][8]

  • Dosing and Confinement: Subjects receive the single injection and are confined to the clinical unit for a period (e.g., 4 days) for intensive monitoring and sample collection.[8]

  • Pharmacokinetic (PK) Sampling: Blood samples are collected at pre-defined time points before and after dosing for up to 12 weeks to determine the concentration of this compound over time. PK parameters (Cmax, Tmax, AUC, t1/2) are calculated.[8]

  • Pharmacodynamic (PD) Sampling: Blood samples are also collected to measure levels of LH, FSH, and total testosterone to assess the biological effect of the drug and its duration of action.[6][10]

  • Safety and Tolerability Monitoring: Safety is assessed through continuous monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests. Local tolerability at the injection site is also evaluated.[6]

  • Final Assessment: A final assessment is conducted at the end of the treatment period (e.g., 12 weeks) to ensure subject safety before study completion.[8]

Conclusion

This compound and Ganirelix are both effective GnRH antagonists that achieve rapid and reversible suppression of the HPG axis. The choice between them is dictated entirely by the clinical objective. Ganirelix, with its short half-life and daily dosing regimen, is optimized for the precise, short-term control required in ART protocols to prevent premature ovulation.[4][9] In contrast, this compound is engineered as a long-acting injectable, forming a depot that provides sustained hormone suppression for weeks, making it suitable for chronic conditions like advanced prostate cancer.[6][10] Both drugs exhibit favorable safety profiles with a low propensity for histamine release, a critical advancement in the development of GnRH antagonists.[5][12] Future research may include head-to-head trials in indications where variable durations of suppression could be beneficial.

References

Comparing the safety profiles of Teverelix and other GnRH antagonists

Author: BenchChem Technical Support Team. Date: November 2025

context Current time is Friday, November 7, 2025 at 3:10 AM Asia/Shanghai Tool code has been executed in the last turn. The user wants a comparison guide on the safety profiles of Teverelix and other GnRH antagonists. The user is a researcher, scientist, or drug development professional. The user wants:

  • Quantitative data summarized in tables.
  • Detailed experimental protocols for cited experiments.
  • A Graphviz diagram for signaling pathways, experimental workflows, or logical relationships.
  • The DOT script for the diagram enclosed in a dot code block.
  • A brief caption below the diagram.
  • Specific diagram specifications (Max Width: 760px, color contrast rules, specific color palette).

    Based on the previous steps, I have:

  • Gathered safety data for this compound, Cetrorelix, Ganirelix, and Degarelix from various clinical trials.

  • Found information on the GnRH signaling pathway.

  • Collected details on the experimental protocols of some of the key clinical trials.

  • Noted that a direct head-to-head comparison in a single table is challenging due to different patient populations and indications.

Plan:

  • Acknowledge Limitations: Start by stating that direct head-to-head comparative safety data across all mentioned GnRH antagonists from a single, unified clinical trial is not available. The data presented is compiled from different studies with varying patient populations (e.g., advanced prostate cancer vs. fertility treatments) and methodologies.

  • Introduction to GnRH Antagonists: Briefly explain the mechanism of action of GnRH antagonists.

  • GnRH Signaling Pathway Diagram: Create the Graphviz diagram as requested, illustrating how GnRH antagonists work. Ensure it adheres to all specified design constraints (colors, contrast, size).

  • Comparative Safety Data Table: Create a table summarizing the key safety findings. To manage the heterogeneity of the data, I will structure the table to clearly state the drug, the indication for which the data was collected, and the reported incidence of common and serious adverse events with citations. This will provide an objective comparison while respecting the different contexts. I will focus on:

    • Injection Site Reactions (ISRs) - a common class effect.

    • Systemic side effects (e.g., hot flushes, headache, nausea).

    • Indication-specific serious adverse events (e.g., Ovarian Hyperstimulation Syndrome for fertility drugs, Cardiovascular events for prostate cancer drugs).

  • Experimental Protocols: Detail the methodologies for the key clinical trials cited in the table. I will structure this section by drug.

    • This compound: Describe the Phase 2 trials in advanced prostate cancer, including study design, patient population, dosing regimens, and safety assessment methods.

    • Cetrorelix & Ganirelix: Detail the retrospective cohort study comparing their safety in IVF/ICSI protocols, mentioning the propensity score matching and key endpoints.

    • Degarelix: Summarize the design of the comparative trials against leuprolide (a GnRH agonist), focusing on the cardiovascular safety assessments.

  • Review and Refine: Ensure all user requirements are met: citations are correctly formatted, the DOT script is enclosed in a code block, the caption is present, and the language is appropriate for the target audience.An Objective Comparison of the Safety Profiles of this compound and Other GnRH Antagonists

For researchers and drug development professionals, understanding the nuanced safety profiles of emerging therapeutics is paramount. This guide provides a comparative analysis of this compound, a novel gonadotropin-releasing hormone (GnRH) antagonist, against other established GnRH antagonists such as Cetrorelix, Ganirelix, and Degarelix. The comparison is based on data from clinical trials and peer-reviewed studies.

It is important to note that the data presented here are compiled from various studies conducted in different patient populations (e.g., advanced prostate cancer versus women undergoing fertility treatments) and under different protocols. Therefore, direct cross-trial comparisons of incidence rates should be interpreted with caution.

GnRH antagonists function by competitively and reversibly binding to GnRH receptors in the pituitary gland.[1][2] This action blocks endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] The immediate suppression of these gonadotropins leads to a rapid decrease in testosterone production in men and estradiol in women, avoiding the initial hormonal surge or "flare effect" seen with GnRH agonists.[4][5]

The diagram below illustrates the GnRH signaling pathway and the mechanism of action for GnRH antagonists.

GnRH_Signaling_Pathway cluster_downstream Intracellular Signaling GnRH GnRH GnRH_R GnRH Receptor (Pituitary Gonadotrope Cell) GnRH->GnRH_R Binds & Activates GnRH_Antagonist GnRH Antagonist (e.g., this compound) GnRH_Antagonist->GnRH_R Competitively Blocks Gq_11 Gq/11 Protein GnRH_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC LH_FSH_Synthesis LH & FSH Synthesis and Secretion Ca_release->LH_FSH_Synthesis Stimulates MAPK MAPK Cascade PKC->MAPK MAPK->LH_FSH_Synthesis Stimulates

References

Safety Operating Guide

Guidance on the Proper Disposal of Teverelix in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with official disposal procedures for Teverelix is not publicly available. The following guidelines are based on best practices for the disposal of investigational, peptide-based pharmaceutical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The manufacturer of this compound should be contacted to obtain the official SDS when possible.

I. Understanding this compound: A Profile for Safe Handling

This compound is a gonadotropin-releasing hormone (GnRH) antagonist. While specific hazard information is not available, its classification as a potent, biologically active peptide necessitates careful handling and disposal to minimize occupational exposure and environmental contamination.

Characteristic Description Primary Disposal Consideration
Compound Type Synthetic decapeptide, GnRH antagonist.Potential for high biological activity. Must be treated as hazardous pharmaceutical waste.
Formulation Often a powder reconstituted for injection.Both solid and liquid waste streams need to be managed.
Biological Effect Suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH).Even trace amounts could have ecological impacts. Avoid release into the environment.
Hazard Profile Not fully established publicly. Assume it is a potent compound requiring specialized handling.All waste should be segregated and clearly labeled as hazardous chemical/pharmaceutical waste.

II. Standard Operating Procedure for this compound Disposal

This protocol outlines a general procedure for the safe disposal of unused this compound and associated contaminated materials in a research laboratory.

1.0 Purpose To define the procedure for the safe collection, segregation, and disposal of this compound waste to ensure personnel safety and regulatory compliance.

2.0 Scope This procedure applies to all laboratory personnel who handle this compound in solid (powder) or liquid (reconstituted) form. This includes unused product, expired materials, and all contaminated labware.

3.0 Personal Protective Equipment (PPE) Required

  • Standard laboratory coat or gown.

  • Safety glasses or goggles.

  • Two pairs of chemotherapy-rated nitrile gloves.

4.0 Materials Required

  • Designated, leak-proof, and clearly labeled hazardous waste container (e.g., a black RCRA waste container for hazardous pharmaceutical waste).

  • Sharps container for contaminated needles and syringes.

  • Sealable plastic bags for contaminated disposables.

  • Waste manifest or logbook as required by institutional policy.

5.0 Disposal Protocol

  • Step 1: Segregation of Waste

    • At the point of generation, immediately segregate all this compound-contaminated waste from other laboratory waste streams. Do not mix with biohazardous, radioactive, or general trash.

  • Step 2: Disposal of Unused or Expired this compound

    • Solid (Powder): Carefully place the original vial containing the unused powder directly into the designated hazardous pharmaceutical waste container. Do not attempt to empty or rinse the vial.

    • Liquid (Reconstituted Solution): If the reconstituted solution is unused, dispose of the entire vial with its contents into the hazardous pharmaceutical waste container.

  • Step 3: Disposal of Contaminated Sharps

    • Syringes with any residual this compound solution, even in minute amounts, must be disposed of as hazardous chemical waste.

    • Place the entire syringe and attached needle (without recapping) directly into a designated sharps container that is also labeled for hazardous pharmaceutical waste.

  • Step 4: Disposal of Contaminated Labware and PPE

    • Place all disposable items that have come into contact with this compound, such as pipette tips, tubes, and absorbent pads, into a sealable plastic bag.

    • Place the sealed bag into the designated hazardous pharmaceutical waste container.

    • The outer pair of gloves should be removed and placed in this container before leaving the immediate work area. The inner pair should be removed and disposed of upon exiting the laboratory.

  • Step 5: Container Management and Final Disposal

    • Keep the hazardous waste container securely closed when not in use.

    • Ensure the container is labeled with "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.

    • When the container is full, or in accordance with your institution's EHS guidelines, arrange for a hazardous waste pickup.[1]

    • Complete all necessary waste disposal manifests and log entries as required by your institution and local regulations.

III. Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a laboratory setting.

Teverelix_Disposal_Workflow cluster_waste_generation Waste Generation Point cluster_segregation Segregation Decision cluster_disposal_pathways Disposal Pathways cluster_final_disposition Final Disposition Waste This compound Waste (Any Form) Is_Sharp Is it a sharp? (Needle, Syringe) Waste->Is_Sharp Sharps_Container Hazardous Sharps Container (Labeled for Pharmaceutical Waste) Is_Sharp->Sharps_Container Yes HW_Container Hazardous Pharmaceutical Waste Container (e.g., Black Bin) Is_Sharp->HW_Container No (Unused Product, PPE, Contaminated Labware) EHS_Pickup Arrange Pickup by Institutional EHS Sharps_Container->EHS_Pickup HW_Container->EHS_Pickup

Caption: Logical workflow for the segregation and disposal of this compound waste.

References

Personal protective equipment for handling Teverelix

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Teverelix. The following procedures are based on best practices for handling potent, lyophilized peptide compounds and GnRH antagonists in a laboratory setting. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are intended to establish a strong foundation for safe laboratory conduct.

Personal Protective Equipment (PPE)

When handling this compound, especially in its lyophilized powder form, a comprehensive approach to personal protection is mandatory to prevent inhalation, dermal, and ocular exposure.[1] The following table summarizes the required PPE.

PPE Category Equipment Specifications and Use Case
Hand Protection Double Gloving with Nitrile GlovesWear two pairs of chemotherapy-rated or nitrile gloves. The outer glove should be removed and disposed of as hazardous waste after handling. The inner glove should be removed upon leaving the work area.
Body Protection Disposable GownA disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn to protect against splashes and contamination of personal clothing.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles or a full-face shield to protect against splashes and aerosols, especially during reconstitution and transfer of solutions.
Respiratory Protection N95 or Higher RespiratorWhen handling the lyophilized powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of fine particles.[2]

Operational Plan: Handling and Reconstitution

This compound, a decapeptide, is typically supplied as a lyophilized powder.[3][4] Due to the hygroscopic nature of many peptides, it is crucial to handle the powder in a controlled environment to maintain its integrity and prevent contamination.[2]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling Lyophilized Powder cluster_storage Storage cluster_disposal Disposal prep_area Designate a specific work area (e.g., chemical fume hood). gather_ppe Don all required PPE. prep_area->gather_ppe 1. equilibrate Allow this compound vial to equilibrate to room temperature in a desiccator. gather_ppe->equilibrate weigh Quickly weigh the required amount of powder. equilibrate->weigh 2. reconstitute Reconstitute with the appropriate sterile solvent. weigh->reconstitute 3. aliquot Aliquot the reconstituted solution into single-use vials. reconstitute->aliquot store Store aliquots at ≤ -20°C. aliquot->store 4. dispose_sharps Dispose of needles and syringes in a designated sharps container. store->dispose_sharps dispose_consumables Dispose of contaminated consumables in a hazardous waste container. dispose_sharps->dispose_consumables

Caption: Workflow for the safe handling, reconstitution, storage, and disposal of this compound.

Emergency Procedures: Spills and Accidental Exposure

Immediate and appropriate action is critical in the event of a spill or personal exposure. A well-stocked chemotherapy or cytotoxic drug spill kit should be readily accessible.[5][6][7][8][9]

Emergency Scenario Immediate Action Protocol
Powder Spill 1. Evacuate and restrict access to the area.2. Don appropriate PPE, including respiratory protection.3. Gently cover the spill with absorbent pads to prevent aerosolization.4. Wet the absorbent material with a suitable deactivating agent or water.5. Carefully collect all contaminated materials into a hazardous waste container.
Liquid Spill 1. Evacuate and restrict access to the area.2. Don appropriate PPE.3. Contain the spill with absorbent material from a spill kit.4. Collect all contaminated materials into a hazardous waste container.
Skin Contact 1. Immediately remove contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1]3. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air immediately.2. Seek immediate medical attention.

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous. A specific Safety Data Sheet for a GnRH antagonist indicates that it can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[10]

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard down the drain.
Contaminated Consumables All used vials, pipette tips, gloves, gowns, and other materials that have come into contact with this compound should be placed in a clearly labeled hazardous waste container.
Sharps Needles and syringes used for reconstitution and administration must be disposed of in a designated sharps container for hazardous materials.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Teverelix
Reactant of Route 2
Teverelix

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.